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  • Product: 2-Amino-3-quinolin-4-YL-propionic acid
  • CAS: 1991-98-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid, a substituted ami...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid, a substituted amino acid derivative of the quinolinone scaffold, is a molecule of significant interest in medicinal and synthetic chemistry. Its structural resemblance to natural amino acids, coupled with the pharmacological relevance of the quinoline core, positions it as a valuable building block for the development of novel therapeutic agents. Notably, this compound serves as a key pharmaceutical intermediate in the synthesis of Rebamipide, a mucosal protective agent.[1] This guide provides a comprehensive overview of its core physicochemical properties, underpinned by established experimental and computational methodologies, to support its application in research and drug development. Quinoline derivatives, in general, are recognized for a wide spectrum of biological activities, making the characterization of this particular scaffold essential for future drug design and synthesis endeavors.[2][3]

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is the unambiguous determination of its structure. The molecular structure of 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid integrates a quinolinone ring system with an alanine side chain.

Caption: Molecular structure of 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid.

Core Physicochemical Properties

A summary of the key physicochemical properties of 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid is presented below. These parameters are crucial for predicting its behavior in biological systems and for designing appropriate formulation strategies.

PropertyValueSource/Method
CAS Number 5162-90-3[4]
Molecular Formula C₁₂H₁₂N₂O₃[4]
Molecular Weight 232.24 g/mol [4]
Appearance White to off-white solid[5]
Melting Point 290°C (decomposition)[6]
Boiling Point 522.7 ± 50.0 °C (Predicted)[6]
pKa 2.22 ± 0.10 (Predicted, acidic)[6]
Solubility DMSO (Slightly), Methanol (Slightly)[6]
H₂O: 1 mg/mL (for HCl salt, with sonication and pH adjustment)[5]
logP (Octanol/Water) 0.85 (Predicted)Molinspiration

Experimental Protocols for Physicochemical Characterization

The determination of the physicochemical properties of a compound like 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid requires a systematic and validated approach. Below are detailed, step-by-step methodologies for key experiments.

Workflow for Physicochemical Characterization

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization cluster_analysis Data Analysis & Reporting Synthesis Synthesis of Compound Purification Purification (e.g., Crystallization) Synthesis->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure Solubility Solubility Determination Structure->Solubility pKa pKa Measurement Structure->pKa logP logP Determination Structure->logP Thermal Thermal Analysis (DSC/TGA) Structure->Thermal Data_Analysis Data Analysis Solubility->Data_Analysis pKa->Data_Analysis logP->Data_Analysis Thermal->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: A generalized experimental workflow for the physicochemical characterization of a novel compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its bioavailability. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[7]

Protocol:

  • Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic physiological conditions.[8]

  • Sample Preparation: Add an excess amount of 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid to a known volume of each buffer in separate sealed vials. The excess solid ensures that equilibrium is reached at saturation.

  • Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8][9] Periodically sample the supernatant to confirm that the concentration has reached a plateau.[9]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

  • Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments for each pH condition.

Causality: The use of different pH buffers is essential as the ionization state of the amino and carboxylic acid groups, as well as the quinolinone ring, will change with pH, significantly impacting solubility. Maintaining a constant temperature is crucial as solubility is temperature-dependent.

Determination of the Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa value dictates the extent of ionization of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.

Protocol:

  • Solution Preparation: Dissolve a precisely weighed amount of 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and then with a standardized solution of a strong base (e.g., NaOH), while monitoring the pH using a calibrated pH meter.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For a molecule with multiple ionizable groups, multiple inflection points and corresponding pKa values will be observed.[11]

Causality: The amino group will be protonated at low pH and deprotonated at high pH, while the carboxylic acid group will be deprotonated at high pH. The quinolinone moiety may also have its own pKa. Potentiometric titration directly measures the pH changes as these groups are neutralized, allowing for the experimental determination of their pKa values.

Determination of the Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic profile.

Protocol:

  • Phase Preparation: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol. This pre-equilibration of the two phases is critical for accurate results.

  • Partitioning: Dissolve a known amount of 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid in one of the phases (typically the aqueous phase). Add a known volume of the other phase and shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Causality: The partitioning of the compound between the polar aqueous phase and the non-polar octanol phase is driven by its relative affinity for each solvent, which is a direct measure of its hydrophobicity/hydrophilicity. For ionizable molecules, the logD (distribution coefficient) at a specific pH is often more relevant.

Note on Predicted Values: In the absence of experimental data, computational methods can provide valuable estimates of physicochemical properties. The predicted pKa and logP values in this guide serve as a useful starting point for experimental design. Various online tools and software packages are available for such predictions.[12][13][14]

Conclusion

This technical guide provides a detailed overview of the key physicochemical properties of 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid. Understanding these properties is fundamental for its effective utilization in drug discovery and development. The provided experimental protocols offer a robust framework for the in-house characterization of this and other novel chemical entities, ensuring data integrity and reproducibility. The insights presented herein are intended to empower researchers to make informed decisions regarding the handling, formulation, and application of this promising pharmaceutical intermediate.

References

  • apicule. (n.d.). 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid (CAS No: 5162-90-3). Retrieved from [Link]

  • Veeprho. (n.d.). 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic Acid. Retrieved from [Link]

  • Watson International Ltd. (n.d.). 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid.2HCL.2H2O CAS 5162-90-3. Retrieved from [Link]

  • Vladimirova, S., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 345–351. Retrieved from [Link]

  • Kumar, A., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(3), 325-351. Retrieved from [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Physics Chemistry & Mathematics, 9(2), 6-16. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(16), 4969. Retrieved from [Link]

  • Frontiers in Pharmacology. (2020). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Pharmacology, 11, 589. Retrieved from [Link]

  • Watson International Ltd. (n.d.). 5162-90-3 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid.2HCL.2H2O. Retrieved from [Link]

  • ResearchGate. (n.d.). Dissociation constants pKa of isoquinoline bases. Retrieved from [Link]

  • World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlation between the experimental and calculated logP values of 219.... Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • MDPI. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Retrieved from [Link]

  • Digital Archive of Sivas Cumhuriyet University. (2021). A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. Retrieved from [Link]

  • PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]

  • ResearchGate. (2025). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Retrieved from [Link]

  • MDPI. (2021). MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. Retrieved from [Link]

  • ACS Publications. (2026). The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. Retrieved from [Link]

  • PubMed Central. (n.d.). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWaiver. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Retrieved from [Link]

  • Pharmaguideline. (2011). Determination of Solubility in Pharmaceuticals. Retrieved from [Link]

  • Medicosis Perfectionalis. (2021, July 16). Amino Acids - pH & pKa - Titration - Part 3 - Biochemistry for MCAT, DAT, NEET, GCSE [Video]. YouTube. Retrieved from [Link]

  • LabXchange. (n.d.). Understanding X-Ray Crystallography Structures. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Synthesis of 2-Amino-3-(quinolin-4-yl)propionic Acid: Strategies and Methodologies

Abstract 2-Amino-3-(quinolin-4-yl)propionic acid, a non-proteinogenic amino acid, represents a highly valuable chiral building block in medicinal chemistry and drug development. Its rigid quinoline scaffold is a privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Amino-3-(quinolin-4-yl)propionic acid, a non-proteinogenic amino acid, represents a highly valuable chiral building block in medicinal chemistry and drug development. Its rigid quinoline scaffold is a privileged structure found in numerous pharmacologically active compounds, including antimalarials and kinase inhibitors.[1][2][3] The ability to synthesize this molecule in an enantiomerically pure form is critical for the development of novel therapeutics with specific stereochemical interactions at their biological targets.[2][4] This in-depth guide provides a comprehensive overview of the primary synthetic strategies for obtaining 2-Amino-3-(quinolin-4-yl)propionic acid, targeting researchers, chemists, and professionals in the pharmaceutical industry. We will explore racemic synthesis followed by resolution, as well as direct asymmetric synthesis, offering detailed protocols, mechanistic insights, and a comparative analysis to inform methodological selection.

Introduction: The Strategic Importance of Quinolylalanines

The quinoline nucleus is a cornerstone of heterocyclic chemistry, renowned for its broad spectrum of biological activities.[1] When incorporated into the side chain of an amino acid, it imparts unique conformational constraints and potential for π-π stacking, hydrogen bonding, and metal chelation interactions. 2-Amino-3-(quinolin-4-yl)propionic acid, a derivative of alanine, serves as a key precursor for peptidomimetics, targeted enzyme inhibitors, and complex molecular probes.[2][4] The stereochemistry at the α-carbon is paramount, as enantiomers frequently exhibit vastly different pharmacological and toxicological profiles.[5] Therefore, robust and efficient access to enantiopure forms of this compound is a primary objective for synthetic chemists in the field. This guide will dissect the most prevalent and effective synthetic routes to achieve this goal.

Retrosynthetic Analysis: Devising the Synthetic Blueprint

A logical retrosynthetic analysis of the target molecule reveals two principal bond disconnections, which form the basis of our synthetic strategies.

G cluster_paths Retrosynthetic Pathways Target 2-Amino-3-(quinolin-4-yl)propionic acid Racemic Racemic Precursor (N-acyl, ester protected) Target->Racemic Resolution Strategy Asymmetric Asymmetric Precursor (Chiral Auxiliary or Catalyst) Target->Asymmetric Direct Asymmetric Strategy Malonate Diethyl Acetamidomalonate Racemic->Malonate Disconnect Cα-Cβ Quinoline 4-(Halomethyl)quinoline Racemic->Quinoline Asymmetric->Quinoline Glycine Glycine Schiff Base Asymmetric->Glycine Disconnect Cα-Cβ

Caption: Retrosynthetic analysis of the target molecule.

  • Strategy A: Racemic Synthesis via Malonic Ester Condensation. This classical and robust approach involves forming the Cα-Cβ bond by alkylating an acetamidomalonate ester with a suitable 4-substituted quinoline electrophile. This reliably produces the racemic amino acid backbone, which must then be separated into its constituent enantiomers in a subsequent step.

  • Strategy B: Asymmetric Synthesis. This more advanced strategy aims to form the Cα-Cβ bond enantioselectively from the outset. This is typically achieved by using a chiral glycine enolate equivalent, where stereocontrol is dictated by either a covalently bound chiral auxiliary or a chiral catalyst.

Racemic Synthesis and Chiral Resolution

This two-stage approach remains a workhorse in organic synthesis due to its reliability and the use of relatively inexpensive starting materials.

Stage 1: Synthesis of Racemic N-Acetyl-2-amino-3-(quinolin-4-yl)propionic Acid Ethyl Ester

The core of this method is an SN2 reaction between the sodium salt of diethyl acetamidomalonate and a 4-(halomethyl)quinoline. The use of diethyl acetamidomalonate is advantageous as it provides a masked amino group and the necessary carbon framework, which simplifies the subsequent conversion to the final amino acid.

A general procedure involves the condensation of 4-(bromomethyl)quinolin-2(1H)-one with a protected malonate.[6] A similar reaction can be performed with 4-chloroquinolines and diethyl sodiomethylmalonate.[7]

G cluster_workflow Workflow: Racemic Malonic Ester Synthesis start 4-(Chloromethyl)quinoline + Diethyl Acetamidomalonate step1 Base Addition (e.g., NaOEt in EtOH) start->step1 step2 Sₙ2 Alkylation (Cα-Cβ bond formation) step1->step2 step3 Intermediate: Diethyl 2-acetamido-2-((quinolin-4-yl)methyl)malonate step2->step3 step4 Hydrolysis & Decarboxylation (e.g., aq. HCl, reflux) step3->step4 end Racemic 2-Amino-3-(quinolin-4-yl)propionic acid step4->end

Caption: Workflow for racemic synthesis via malonic ester route.

Experimental Protocol: Malonic Ester Synthesis [6]

  • Enolate Formation: To a solution of anhydrous ethanol (100 mL) in a 500 mL flask, add sodium ethoxide (2.23 g). Cool the mixture to below 5 °C.

  • Malonate Addition: Slowly add diethyl acetamidomalonate (7.91 g) to the cooled solution. Stir the resulting solution at <5 °C for one hour to ensure complete formation of the sodium enolate.

  • Alkylation: Add 4-(bromomethyl)quinolin-2(1H)-one (5.00 g) to the mixture. Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by TLC.

  • Hydrolysis and Decarboxylation: Upon completion, add a solution of potassium hydroxide (3.93 g in 30 mL water) to the reaction mixture. Heat the solution to approximately 60 °C and stir for 4 hours to effect hydrolysis of the esters and the amide, followed by decarboxylation.

  • Work-up and Isolation: Remove the ethanol via vacuum concentration. Acidify the aqueous residue with concentrated hydrochloric acid to precipitate the crude product.

  • Purification: Filter the resulting crystals and recrystallize from a DMF/water mixture to yield the pure racemic 2-Amino-3-(quinolin-4-yl)propionic acid.

Stage 2: Resolution of the Racemic Mixture

Once the racemic amino acid is obtained, it must be separated into its individual enantiomers. Several techniques are available, each with distinct advantages.

A. Classical Resolution via Diastereomeric Salt Formation

This method relies on the differential solubility of diastereomeric salts formed between the racemic acid and a chiral resolving agent.[8]

  • Principle: The racemic amino acid (a carboxylic acid) is reacted with a chiral amine base (e.g., (R)-(+)-α-phenylethylamine or brucine). This forms a pair of diastereomeric salts ((R,R) and (S,R)). These salts are not mirror images and thus have different physical properties, most importantly, solubility.

  • Execution: By carefully choosing a solvent system, one diastereomer can be selectively crystallized from the solution. After physical separation by filtration, the salt is treated with a strong acid to protonate the amino acid and a base to neutralize the resolving agent, liberating the enantiomerically pure amino acid. The other enantiomer can often be recovered from the mother liquor.

  • Causality: The success of this technique is critically dependent on finding the right combination of resolving agent and solvent that provides a significant solubility difference between the two diastereomeric salts. This often requires empirical screening.

B. Enzymatic Kinetic Resolution

Enzymes are highly stereoselective catalysts and can be used to resolve racemates with high efficiency. For amino acids, penicillin acylase is a commonly used enzyme.[2]

  • Principle: The racemic amino acid is first N-acylated (e.g., N-acetylation). The N-acetylated racemate is then treated with an enzyme like penicillin acylase. The enzyme will selectively hydrolyze the acyl group from only one of the enantiomers (e.g., the (R)-enantiomer).

  • Execution: The reaction results in a mixture of the free (R)-amino acid and the unreacted N-acetyl-(S)-amino acid. These two compounds have different chemical properties (one is zwitterionic, the other is an N-protected acid) and can be easily separated by extraction or chromatography. The N-acetyl-(S)-amino acid can then be hydrolyzed chemically to yield the pure (S)-enantiomer.

  • Trustworthiness: This method is highly reliable and often provides very high enantiomeric excess (>99% ee) due to the exquisite selectivity of the enzyme.

C. Chiral Chromatography (HPLC)

This is a powerful analytical and preparative technique for separating enantiomers.[5][9]

  • Principle: The racemic mixture is passed through a high-performance liquid chromatography (HPLC) column that contains a chiral stationary phase (CSP). The enantiomers form transient, diastereomeric complexes with the CSP.

  • Execution: Due to differences in the stability of these diastereomeric complexes, one enantiomer interacts more strongly with the CSP and is retained on the column longer than the other. This results in different elution times, allowing for their separation and collection.

  • Causality: The choice of CSP is crucial. For amino acids, polysaccharide-based columns (e.g., Chiralpak IA/IB/IC) or cyclodextrin-based columns are often effective. The mobile phase composition (e.g., hexane/isopropanol mixtures) is optimized to achieve baseline separation.[9]

Direct Asymmetric Synthesis

Asymmetric synthesis avoids the inherent 50% loss of material in resolution by creating the desired enantiomer directly. These methods are generally more complex but also more elegant and atom-economical.

Chiral Auxiliary-Mediated Synthesis

This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a key bond-forming reaction. The Evans oxazolidinone auxiliaries are a prime example.[10]

G cluster_workflow Workflow: Evans Chiral Auxiliary start Chiral Oxazolidinone + Acyl Chloride step1 Acylation start->step1 step2 N-Acyl Oxazolidinone step1->step2 step3 Enolate Formation (e.g., NaHMDS) step2->step3 step4 Asymmetric Alkylation with 4-(bromomethyl)quinoline step3->step4 step5 Alkylated Intermediate step4->step5 step6 Auxiliary Cleavage (e.g., LiOH, H₂O₂) step5->step6 end Enantiopure Carboxylic Acid step6->end

Caption: Asymmetric synthesis using a chiral auxiliary.

Experimental Rationale & Protocol Outline

  • Acylation: The chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with bromoacetyl bromide to form the N-acyloxazolidinone.

  • Enolate Formation: The N-acyloxazolidinone is treated with a strong base like sodium hexamethyldisilazide (NaHMDS) to generate a stereodefined sodium enolate. The bulky auxiliary blocks one face of the enolate.

  • Asymmetric Alkylation: The enolate is then alkylated with 4-(chloromethyl)quinoline. The electrophile approaches from the less sterically hindered face, leading to the formation of a new stereocenter with high diastereoselectivity.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved under mild conditions (e.g., lithium hydroperoxide) to yield the enantiomerically enriched carboxylic acid. The auxiliary can often be recovered and reused.

  • Conversion to Amino Acid: The resulting β-substituted carboxylic acid is then converted to the α-amino acid via standard procedures (e.g., Curtius rearrangement or asymmetric amination).

Catalytic Asymmetric Synthesis

This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.[11][12][13] Asymmetric phase-transfer catalysis is a particularly relevant technique for the synthesis of α-amino acids.

  • Principle: A glycine Schiff base (e.g., from benzophenone and glycine ethyl ester) is deprotonated to form an achiral enolate. This enolate forms an ion pair with a chiral quaternary ammonium salt (a phase-transfer catalyst, PTC). The chiral environment of the catalyst directs the subsequent alkylation with 4-(chloromethyl)quinoline to occur on one prochiral face of the enolate.

  • Execution: The reaction is typically run in a biphasic system (e.g., toluene/water) with a base like 50% aq. NaOH. The PTC shuttles the enolate into the organic phase where the alkylation occurs. After the reaction, acidic hydrolysis removes the Schiff base protecting group to reveal the enantiomerically enriched amino acid ester.

  • Causality: The non-covalent interactions (ion pairing, hydrogen bonding, steric repulsion) between the catalyst and the enolate are responsible for the stereochemical induction. The structure of the catalyst is paramount for achieving high enantioselectivity.

Comparative Summary of Synthetic Methods

The choice of synthetic route depends on factors such as the desired scale, cost of reagents, required enantiopurity, and available laboratory equipment.

MethodTypical YieldEnantiomeric Excess (ee)Key Reagents/StepsAdvantagesDisadvantages
Racemic + Classical Resolution 30-40% (overall)>98%Diethyl acetamidomalonate, Chiral resolving agent (e.g., brucine)Reliable, uses inexpensive starting materials, well-established.At least 50% material loss, often requires tedious screening of resolving agents/solvents.[8]
Racemic + Enzymatic Resolution 40-45% (overall)>99%N-acetylation, Acylase enzyme (e.g., Penicillin Acylase)Very high enantioselectivity, mild reaction conditions.Requires an additional enzymatic step, enzyme cost can be a factor.[14]
Chiral Auxiliary Method 60-80%90-99%Evans auxiliary, Strong base (e.g., NaHMDS), Cleavage reagentsHigh diastereoselectivity, predictable stereochemical outcome.Stoichiometric use of expensive chiral auxiliary, multiple steps (attachment/cleavage).
Asymmetric Phase-Transfer Catalysis 70-95%90-99%Glycine Schiff base, Chiral PTC (e.g., Cinchona alkaloid-derived)High chemical and optical yields, catalytic use of chiral source, atom-economical.Catalyst can be expensive, optimization of reaction conditions may be required.[15]

Conclusion and Future Outlook

The synthesis of 2-Amino-3-(quinolin-4-yl)propionic acid can be successfully achieved through several distinct pathways. The classical approach of racemic synthesis followed by resolution remains a viable and robust option, particularly when cost is a primary driver. However, for efficiency, atom economy, and alignment with green chemistry principles, direct asymmetric catalytic methods represent the state-of-the-art.[15] Future research will likely focus on the development of even more active and selective catalysts that can operate under milder conditions and with broader substrate scopes, further streamlining the production of this and other valuable chiral building blocks for the advancement of pharmaceutical research.

References

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  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (n.d.). PLOS. Retrieved January 28, 2026, from [Link]

  • Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. (n.d.). Scilit. Retrieved January 28, 2026, from [Link]

  • 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid hydrochloride. (n.d.). MySkinRecipes. Retrieved January 28, 2026, from [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses. Retrieved January 28, 2026, from [Link]

  • Confined Chiral Pd(II) Catalyst-Enabled Enantioselective Intramolecular Aminoalkylation of Alkenes: One-Step Construction of Chiral N-Fused Bicyclic Skeletons. (2023). Journal of the American Chemical Society. Retrieved January 28, 2026, from [Link]

  • Optical Enantiodifferentiation of Chiral Nitriles. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Recent advances in catalytic asymmetric synthesis. (2024). Frontiers. Retrieved January 28, 2026, from [Link]

  • Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. (n.d.). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). Preprints.org. Retrieved January 28, 2026, from [Link]

  • 4-Aminoquinoline. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

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Foundational

The Emerging Therapeutic Potential of 2-Amino-3-(quinolin-4-yl)propionic Acid Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking a Privileged Scaffold In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a recurring motif in a multitude of clinically significant therapeutic agents. I...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking a Privileged Scaffold

In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a recurring motif in a multitude of clinically significant therapeutic agents. Its rigid, aromatic structure provides an ideal framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with a diverse range of biological targets. When this esteemed heterocycle is integrated with the fundamental biological building block of an amino acid, specifically forming 2-Amino-3-(quinolin-4-yl)propionic acid (a constrained analog of tryptophan), a molecule of considerable therapeutic promise emerges. This guide provides an in-depth exploration of this core structure and its derivatives, offering a technical roadmap for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, explore key biological activities, and provide actionable experimental protocols to empower the scientific community in harnessing the potential of this compelling molecular architecture.

The Strategic Importance of the Quinoline-Amino Acid Hybrid

The fusion of a quinoline ring at the 4-position with an alanine backbone creates a unique constrained amino acid. This structural arrangement offers several advantages from a drug design perspective:

  • Mimicry and Novelty: It can act as a bioisostere of tryptophan, potentially interacting with targets of this natural amino acid, while its distinct electronic and steric properties can lead to novel pharmacological profiles and improved selectivity.

  • Versatility in Derivatization: The core structure presents multiple points for chemical modification—the amino group, the carboxylic acid, and various positions on the quinoline ring—allowing for the fine-tuning of physicochemical properties and biological activity.

  • Broad Therapeutic Horizons: As this guide will detail, derivatives of this scaffold have shown promise in critical therapeutic areas, most notably in oncology and neuroscience.[1] This versatility stems from the quinoline moiety's ability to participate in various non-covalent interactions within protein binding sites.

Synthetic Pathways: From Concept to Compound

Constructing the Quinoline Core: The Gould-Jacobs Reaction

A robust and classical approach to the quinoline scaffold is the Gould-Jacobs reaction. This method provides a reliable pathway to substituted 4-hydroxyquinolines, which are key precursors.

Experimental Protocol: Synthesis of Substituted 4-Hydroxyquinolines

  • Rationale: This initial step creates the foundational quinoline ring system. The reaction of an aniline with diethyl 2-(ethoxymethylene)malonate proceeds via an initial nucleophilic substitution, followed by a thermally induced cyclization.

  • Step-by-Step Methodology:

    • Combine the desired substituted aniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq) in a round-bottom flask.

    • Heat the mixture at 100-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

    • The intermediate anilinomethylenemalonate is then added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250 °C to induce cyclization.

    • Upon cooling, the product often precipitates and can be collected by filtration and washed with a non-polar solvent like hexane to remove the diphenyl ether.

    • The resulting ester is then hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide, followed by acidification to precipitate the 4-hydroxyquinoline-3-carboxylic acid.

    • Subsequent decarboxylation by heating affords the 4-hydroxyquinoline.

  • Self-Validation: The identity and purity of the 4-hydroxyquinoline intermediate should be confirmed by NMR spectroscopy and Mass Spectrometry to ensure the successful completion of the cyclization and decarboxylation before proceeding.

Functionalization and Amino Acid Introduction

With the quinoline core in hand, the subsequent steps focus on introducing the propionate side chain and the crucial amino group. A logical and precedented approach involves the conversion of the 4-hydroxyquinoline to a 4-chloroquinoline, a versatile intermediate for nucleophilic substitution.

Experimental Protocol: Synthesis of 2-Amino-3-(quinolin-4-yl)propionic Acid (Proposed Route)

  • Rationale: This multi-step sequence transforms the stable 4-hydroxyquinoline into the target amino acid. Chlorination activates the 4-position for nucleophilic attack, allowing for the introduction of the carbon backbone of the propionic acid. Subsequent amination and hydrolysis yield the final product.

  • Step-by-Step Methodology:

    • Chlorination: Treat the 4-hydroxyquinoline (1.0 eq) with phosphorus oxychloride (POCl₃, ~5.0 eq) and heat at reflux for 2-3 hours.[2] After cooling, the reaction mixture is carefully quenched by pouring onto ice and neutralized with a base (e.g., 10% NaOH solution) to precipitate the 4-chloroquinoline.[2]

    • Side-Chain Introduction: React the 4-chloroquinoline (1.0 eq) with a malonate derivative, such as diethyl sodiomethylmalonate, in an appropriate solvent like DMF.[3] This nucleophilic substitution reaction introduces the propionate backbone at the 4-position.

    • Hydrolysis and Decarboxylation: The resulting diethyl 2-(quinolin-4-yl)methylmalonate is then subjected to acidic or basic hydrolysis to convert the esters to carboxylic acids, followed by gentle heating to promote decarboxylation, yielding 3-(quinolin-4-yl)propanoic acid.

    • α-Amination: The α-carbon of the propionic acid can be brominated using N-bromosuccinimide (NBS) under radical initiation, followed by displacement of the bromide with an amino source (e.g., ammonia or a protected amine equivalent).

    • Final Deprotection: If a protected amine was used, a final deprotection step is required to yield the target 2-Amino-3-(quinolin-4-yl)propionic acid.

  • Self-Validation: Each intermediate must be rigorously characterized (¹H NMR, ¹³C NMR, HRMS) to confirm its structure before proceeding to the next step. Chiral HPLC can be employed in the final step to resolve enantiomers if a racemic synthesis was performed.

Synthetic Workflow A Substituted Aniline C 4-Hydroxyquinoline A->C Gould-Jacobs Reaction B Diethyl 2-(ethoxymethylene)malonate B->C D 4-Chloroquinoline C->D POCl₃ E Diethyl 2-(quinolin-4-yl)methylmalonate D->E Diethyl sodiomethylmalonate F 3-(Quinolin-4-yl)propanoic Acid E->F Hydrolysis & Decarboxylation G 2-Amino-3-(quinolin-4-yl)propionic Acid F->G α-Amination

Caption: Proposed synthetic workflow for 2-Amino-3-(quinolin-4-yl)propionic acid.

Biological Exploration I: Anticancer Activity and EGFR Inhibition

A significant body of research points to the anticancer potential of quinoline derivatives.[2] One of the most compelling applications for derivatives of 2-Amino-3-(quinolin-4-yl)propionic acid is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers, including non-small cell lung cancer.[4]

Rationale for EGFR Targeting

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and migration.[1] In many cancers, this pathway is constitutively active due to mutations or overexpression of the receptor. Quinoline-based inhibitors typically function as ATP-competitive antagonists, binding to the kinase domain of EGFR and preventing the phosphorylation cascade that drives tumor growth.[4]

EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ras RAS-RAF-MEK-ERK Pathway cluster_pi3k PI3K-AKT Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Quinoline Derivative Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling cascade by quinoline derivatives.

Structure-Activity Relationship (SAR) Insights

Studies on closely related analogs, such as methyl (2-amino-3-cyanoquinolin-4-yl)-L-phenylalaninates, have provided initial SAR data. For instance, substitutions on the quinoline ring have been shown to significantly impact both cytotoxicity against cancer cell lines and direct EGFR inhibition.

Compound IDQuinoline SubstitutionA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)EGFR IC₅₀ (µM)
4d 7-Chloro0.0810.0930.069
4e 7-Methoxy0.0760.0880.058

Data adapted from El-Gamal et al. (2024).[2]

These results suggest that electron-donating (methoxy) and electron-withdrawing (chloro) groups at the 7-position of the quinoline ring are well-tolerated and can lead to potent anticancer activity.[2] The low nanomolar IC₅₀ values against both cancer cell lines and the isolated EGFR enzyme indicate that these compounds likely exert their cytotoxic effects, at least in part, through direct inhibition of EGFR.

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

  • Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR. It is a critical step in confirming the mechanism of action. Commercially available kits, such as the ADP-Glo™ Kinase Assay, provide a streamlined and reliable method.

  • Step-by-Step Methodology (based on ADP-Glo™ principle):

    • Reagent Preparation: Prepare assay buffers, recombinant human EGFR enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP solution as per the kit manufacturer's instructions.

    • Compound Dilution: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 pM) in the appropriate buffer, typically containing a small percentage of DMSO.

    • Kinase Reaction: In a 96-well or 384-well plate, add the EGFR enzyme, the test compound at various concentrations, and the substrate/ATP mixture.

    • Incubation: Incubate the plate at room temperature (or 30°C, depending on the protocol) for a defined period, typically 60 minutes, to allow the kinase reaction to proceed.

    • ATP Depletion: Add the ADP-Glo™ Reagent to the wells. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Signal Generation: Add the Kinase Detection Reagent, which contains an enzyme that converts the ADP generated by the kinase reaction back into ATP, and luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP formed. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Read the luminescence on a microplate reader.

    • Data Analysis: The luminescent signal is inversely proportional to the activity of the inhibitor. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Self-Validating System: Include control wells with no inhibitor (100% enzyme activity) and wells with a known potent EGFR inhibitor (e.g., Gefitinib) as a positive control to validate the assay's performance.

Biological Exploration II: Potential in Neuroscience via NMDA Receptor Modulation

The structural similarity of 2-Amino-3-(quinolin-yl)propionic acids to kynurenic acid, an endogenous antagonist of the N-methyl-D-aspartate (NMDA) receptor, suggests a potential role for these derivatives in neuroscience.[1] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[5] Its dysfunction is implicated in a range of neurological and psychiatric disorders.[5][6]

The NMDA Receptor as a Target

The NMDA receptor is a complex channel that requires both glutamate and a co-agonist (glycine or D-serine) to bind for activation. The quinoline moiety in our core structure could potentially interact with the glycine binding site on the GluN1 subunit of the receptor, acting as either an agonist or an antagonist.[1] Modulating NMDA receptor activity has therapeutic potential for conditions like schizophrenia, chronic pain, and neurodegenerative diseases.[1]

NMDA Receptor Modulation cluster_receptor NMDA Receptor Complex cluster_activation GluN1 GluN1 Subunit IonChannel_Open Ion Channel (open) Ca²⁺ Influx GluN2 GluN2 Subunit IonChannel Ion Channel (closed) Glutamate Glutamate Glutamate->GluN2 Binds Glycine Glycine / D-Serine Glycine->GluN1 Binds (Co-agonist) Derivative Quinoline-Amino Acid Derivative Derivative->GluN1 Potential Binding Site

Caption: Potential interaction of quinoline-amino acid derivatives at the NMDA receptor.

Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

  • Rationale: This functional assay is the gold standard for characterizing the activity of compounds at ion channels like the NMDA receptor. It measures the ion flow through the channel in response to agonist application, allowing for the determination of a compound's potency (EC₅₀) and efficacy (I_max).

  • Step-by-Step Methodology:

    • Oocyte Preparation: Harvest oocytes from Xenopus laevis and inject them with cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit). Incubate the oocytes for 2-5 days to allow for receptor expression.

    • Recording Setup: Place an oocyte in a recording chamber continuously perfused with a buffer solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Compound Application: Apply a saturating concentration of glutamate along with varying concentrations of the test compound (the potential glycine-site agonist).

    • Data Acquisition: Record the current elicited by the application of the agonists.

    • Data Analysis: Plot the peak current response against the logarithm of the test compound's concentration. Fit the data to a dose-response curve to determine the EC₅₀ (concentration that elicits a half-maximal response) and the relative efficacy compared to the endogenous agonist, glycine.

  • Self-Validating System: Regularly test the response to a saturating concentration of glycine to ensure the health and responsiveness of the oocytes and the proper expression of the receptors.

Conclusion and Future Directions

The 2-Amino-3-(quinolin-4-yl)propionic acid scaffold represents a promising starting point for the development of novel therapeutics. The synthetic accessibility of the quinoline core, combined with the multiple points for derivatization, provides a rich chemical space for exploration. The potent EGFR inhibitory activity of its derivatives underscores its immediate potential in oncology, warranting further investigation into in vivo efficacy and pharmacokinetic profiling. Concurrently, the structural analogy to known NMDA receptor modulators opens an exciting, albeit less explored, avenue in neuroscience. Future work should focus on the synthesis of a diverse library of derivatives to build a comprehensive SAR, elucidation of detailed mechanisms of action, and optimization of drug-like properties to translate the in vitro potency of these compounds into clinically viable candidates.

References

  • El-Gamal, M. I., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. RSC Advances, 14, 12345-12356. [Link]

  • Hansen, K. B., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry, 10, 1008233. [Link]

  • Fathalla, W., et al. (2021). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. ACS Omega, 6(4), 3011-3023. [Link]

  • Black, D. StC., et al. (2018). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 23(9), 2236. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances, 13, 34567-34580. [Link]

  • Bio-protocol. (2021). Cell Culture and MTT Cell Cytotoxicity Assay. Bio-protocol, 11(15), e4102. [Link]

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Exploratory

A Comprehensive Technical Guide to Quinoline Carboxylic Acids: From Synthesis to Therapeutic Application

Introduction: The Quinoline Carboxylic Acid Scaffold - A Cornerstone of Medicinal Chemistry Quinoline carboxylic acids represent a pivotal class of nitrogen-containing heterocyclic compounds, forming the structural backb...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Carboxylic Acid Scaffold - A Cornerstone of Medicinal Chemistry

Quinoline carboxylic acids represent a pivotal class of nitrogen-containing heterocyclic compounds, forming the structural backbone of numerous molecules with significant biological and pharmaceutical relevance.[1] The fusion of a benzene ring with a pyridine ring creates the fundamental quinoline structure, and the addition of a carboxylic acid group dramatically influences the molecule's physicochemical properties and biological activity. This scaffold is not merely a synthetic curiosity; it is a privileged structure in drug discovery, consistently yielding compounds with a vast array of therapeutic applications.[2]

Derivatives of quinoline carboxylic acids have demonstrated a broad spectrum of activities, including antibacterial, antifungal, antimalarial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This remarkable versatility stems from the scaffold's ability to interact with a wide range of biological targets, often through specific binding interactions facilitated by the carboxylic acid moiety. For researchers and drug development professionals, a deep understanding of the synthesis, structure-activity relationships (SAR), and mechanisms of action of these compounds is essential for the rational design of next-generation therapeutics. This guide provides an in-depth exploration of these core areas, grounded in established chemical principles and field-proven experimental insights.

Part 1: Synthetic Strategies for the Quinoline Carboxylic Acid Core

The efficient construction of the quinoline carboxylic acid scaffold is a primary focus of synthetic organic chemistry. The choice of synthetic route is critical, as it dictates the potential for substituent diversity, overall yield, and scalability. Methodologies range from classical named reactions to modern, more efficient protocols.

Classical Named Reactions: The Foundation of Quinoline Synthesis

Several venerable reactions provide reliable, albeit sometimes harsh, pathways to the quinoline core.

  • Pfitzinger Synthesis: This is a cornerstone method for preparing quinoline-4-carboxylic acids. The reaction condenses isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[1][4] The choice of base (e.g., potassium hydroxide in ethanol) is crucial for the initial ring-opening of isatin to form an isatinic acid salt, which then condenses with the ketone. This method's primary advantage is its directness in forming the desired 4-carboxylic acid functionality.[1]

  • Doebner Reaction: A highly versatile three-component reaction, the Doebner synthesis combines an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[3][5] The reaction proceeds through the formation of an imine from the aniline and aldehyde, followed by a series of condensation and cyclization steps with pyruvic acid. The modularity of this reaction is its greatest strength, allowing for extensive diversity by simply varying the aniline and aldehyde starting materials.[3]

  • Skraup Synthesis: While a fundamental method for producing the parent quinoline ring, the Skraup synthesis is less direct for carboxylic acid derivatives. It involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[4][6] The harsh conditions (strong acid, high temperatures) limit its applicability for substrates with sensitive functional groups.

Modern Methodologies: Enhancing Efficiency and Diversity

Contemporary synthetic chemistry prioritizes efficiency, atom economy, and environmental considerations.

  • Three-Component Syntheses: Building on the principles of the Doebner reaction, modern three-component syntheses offer significant advantages. These one-pot procedures reduce the number of synthetic steps, minimize waste, and simplify purification.[3] Recent advancements have focused on developing milder reaction conditions and expanding the substrate scope, including the use of electron-deficient anilines which are often unreactive in classical Doebner conditions.[5] The use of catalysts like sulfamic acid or Lewis acids such as BF3·THF can significantly improve yields and reaction rates.[5][7]

  • Microwave-Assisted Synthesis: The application of microwave irradiation has revolutionized many organic syntheses, including those for quinoline carboxylic acids. Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods.[1][8] This is attributed to efficient and uniform heating of the reaction mixture.

General Synthetic Workflow

The overall process from starting materials to a purified quinoline carboxylic acid derivative follows a logical sequence. Understanding this workflow is key to troubleshooting and optimizing the synthesis.

G cluster_synthesis Synthesis Phase cluster_workup Workup & Isolation cluster_purification Purification & Characterization A Starting Materials (e.g., Aniline, Aldehyde, Pyruvic Acid) B One-Pot Reaction (e.g., Doebner Synthesis with Catalyst) A->B Mixing & Heating (Conventional or Microwave) C Reaction Quenching & Solvent Removal B->C D Crude Product Precipitation (e.g., Acidification) C->D E Filtration & Washing D->E F Recrystallization or Column Chromatography E->F G Spectroscopic Analysis (NMR, FT-IR, MS) F->G H Pure Quinoline Carboxylic Acid G->H

Caption: General workflow for the synthesis and purification of quinoline carboxylic acids.

Part 2: Biological Activities and Key Mechanisms of Action

The therapeutic potential of quinoline carboxylic acids is vast. Their efficacy is rooted in their ability to selectively inhibit key enzymes in pathogenic organisms or cancer cells.

Antibacterial Activity: Targeting Bacterial DNA Replication

The most prominent application of this scaffold is in the development of quinolone and fluoroquinolone antibiotics. The core mechanism involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[9]

  • Mechanism of Action: These enzymes are crucial for managing the topological state of DNA during replication and transcription. DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily responsible for decatenating daughter chromosomes after replication. Quinolones stabilize the complex formed between these enzymes and DNA, which leads to the accumulation of double-stranded DNA breaks and ultimately results in bacterial cell death.[9] The carboxylic acid group at the C-3 position is absolutely essential for this activity, as it is directly involved in binding to the enzyme-DNA complex.[9]

G A Quinolone Carboxylic Acid C Stabilized Enzyme-DNA Complex A->C B Bacterial DNA Gyrase & Topoisomerase IV B->C D Inhibition of DNA Replication & Transcription C->D Blocks enzyme function E Double-Strand DNA Breaks D->E F Bacterial Cell Death E->F

Caption: Mechanism of antibacterial action of quinolone carboxylic acids.

Anticancer Activity: Starving Tumors of Building Blocks

Certain quinoline carboxylic acids have emerged as potent anticancer agents, with a primary mechanism being the inhibition of human dihydroorotate dehydrogenase (hDHODH).[9]

  • Mechanism of Action: hDHODH is a critical mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway. This pathway provides the necessary building blocks (pyrimidines) for DNA and RNA synthesis.[9] Rapidly proliferating cancer cells are highly dependent on this pathway. By inhibiting hDHODH, these compounds deplete the intracellular pool of pyrimidines, leading to an arrest of cell growth and proliferation.[9] The carboxylate group of the quinoline inhibitor is crucial for binding, as it typically forms a key salt bridge interaction with an arginine residue (Arg136) in the enzyme's active site.[9] Several quinoline carboxylic acids have also shown antiproliferative activity against various cancer cell lines, including breast, colon, and cervical cancers, suggesting a promising future for these compounds in oncology.[10][11]

G cluster_pathway De Novo Pyrimidine Biosynthesis A Carbamoyl Phosphate B Dihydroorotate A->B Multiple Steps D Orotate B->D Oxidation Result Depletion of Pyrimidines & Arrest of Cancer Cell Growth C hDHODH (Enzyme) E Pyrimidines (for DNA/RNA synthesis) D->E Further Steps Inhibitor Quinoline Carboxylic Acid Inhibitor->C Inhibits

Caption: Inhibition of hDHODH by quinoline carboxylic acids disrupts pyrimidine synthesis.

Other Therapeutic Areas

The biological versatility of this scaffold extends to other areas:

  • Anti-inflammatory: Some derivatives have shown potent anti-inflammatory properties, comparable to established NSAIDs like indomethacin, in cellular assays.[10][11]

  • Antifungal and Antimalarial: The quinoline core is famously present in antimalarial drugs like chloroquine and hydroxychloroquine.[4] Newer derivatives of quinoline carboxylic acids are continuously being explored for their activity against various fungal strains and malarial parasites.[1]

Part 3: Experimental Protocols and Characterization

The translation of synthetic design into tangible results requires robust and reproducible experimental protocols. The following sections provide self-validating, step-by-step methodologies for a representative synthesis and a key biological assay.

Detailed Protocol: Three-Component Synthesis of 2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid

This protocol is adapted from a modern, optimized Doebner-type reaction, which demonstrates good yields even with an electron-deficient aniline.[5][12]

Rationale: The choice of BF3·THF as a Lewis acid catalyst is crucial for activating the imine intermediate towards nucleophilic attack by the enol of pyruvic acid, particularly with less reactive anilines. Acetonitrile (MeCN) is selected as the solvent for its ability to dissolve the reactants and its suitable boiling point for the reaction temperature.[5] Dropwise addition of pyruvic acid is a critical control measure to prevent its decomposition at elevated temperatures and to minimize side-product formation.[5]

  • Reagents and Equipment:

    • 6-(trifluoromethoxy)aniline

    • Benzaldehyde

    • Pyruvic acid

    • Boron trifluoride tetrahydrofuran complex (BF3·THF)

    • Acetonitrile (MeCN, anhydrous)

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Heating mantle or oil bath

    • Standard glassware for workup and filtration

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 6-(trifluoromethoxy)aniline (1.0 equiv), benzaldehyde (1.1 equiv), and anhydrous MeCN.

    • Begin stirring the mixture and add BF3·THF (0.5 equiv) to the solution.

    • Heat the reaction mixture to 65 °C and stir for 1 hour to facilitate imine formation.

    • Prepare a solution of pyruvic acid (0.6 equiv) in anhydrous MeCN.

    • Using a syringe pump or dropping funnel, add the pyruvic acid solution dropwise to the heated reaction mixture over a period of 3 hours.

    • After the addition is complete, continue to heat the reaction mixture at 65 °C for an additional 20-24 hours. Monitor the reaction progress by TLC.

    • Workup: Upon completion, cool the reaction to room temperature. Pour the mixture into water and adjust the pH to ~8-9 with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate to remove unreacted starting materials and non-acidic byproducts.

    • Acidify the aqueous layer to pH ~3-4 with 1M HCl. The product will precipitate as a solid.

    • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether.

    • Purification: Dry the solid under vacuum. If necessary, further purify the product by recrystallization from a suitable solvent system like ethanol/water.

Characterization Data

Confirmation of the synthesized structure is non-negotiable. Spectroscopic analysis provides the definitive proof.

Technique Expected Observations for a Quinoline Carboxylic Acid Causality/Interpretation
FT-IR Broad peak ~2500-3300 cm⁻¹; Sharp peak ~1700-1730 cm⁻¹; Peaks ~1500-1600 cm⁻¹The broad peak corresponds to the O-H stretch of the carboxylic acid dimer. The sharp peak is the C=O stretch. The lower frequency peaks are characteristic C=C and C=N stretches of the aromatic quinoline ring.[13][14]
¹H-NMR Signal >10 ppm (singlet); Signals in the 7-9 ppm range (aromatic region)The downfield singlet is characteristic of the acidic carboxylic acid proton. The complex multiplet pattern in the aromatic region corresponds to the protons on the quinoline and any phenyl substituents.
¹³C-NMR Signal >165 ppm; Multiple signals in the 110-150 ppm rangeThe signal >165 ppm is the carbonyl carbon of the carboxylic acid. The other signals correspond to the sp² hybridized carbons of the aromatic rings.
Mass Spec. A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight.Confirms the molecular weight of the synthesized compound.

Conclusion and Future Perspectives

Quinoline carboxylic acids are a remarkably enduring and fruitful scaffold in medicinal chemistry. The continued development of novel synthetic methodologies, particularly multicomponent reactions, allows for the rapid generation of diverse chemical libraries for high-throughput screening.[3] The well-defined mechanisms of action against critical targets like bacterial topoisomerases and human DHODH provide a solid foundation for rational drug design and optimization.[9]

Future research will likely focus on several key areas:

  • Enhancing Selectivity: Modifying the quinoline core to improve selectivity for pathogenic enzymes over their human counterparts, or for specific cancer cell types, is crucial for reducing side effects.[15]

  • Combating Resistance: As with all antimicrobials, resistance is a constant threat. The synthesis of novel derivatives that can evade existing resistance mechanisms is a high priority.

  • Repurposing and New Applications: Exploring the vast chemical space of quinoline carboxylic acids may uncover new therapeutic applications beyond their traditional roles, such as in neurodegenerative diseases or as antiviral agents.[10]

The combination of synthetic accessibility, chemical stability, and profound biological activity ensures that quinoline carboxylic acids will remain a central focus of research and development for scientists aiming to address the world's most pressing health challenges.

References

  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
  • Three-Component Synthesis of Quinoline-4-Carboxylic Acids: Application Notes and Protocols - Benchchem.
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A.
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - MDPI.
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Foundational

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Quinoline-Based Amino Acids

For distribution to: Researchers, scientists, and drug development professionals. Abstract The quinoline ring system, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The quinoline ring system, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities. While the history of quinoline-based compounds dates back to the 19th-century isolation of quinine, a more recent and nuanced chapter has unfolded with the deliberate design and synthesis of quinoline-based amino acids. These hybrid molecules, which merge the structural rigidity and versatile chemistry of the quinoline moiety with the fundamental building blocks of life, represent a significant advancement in the fields of peptidomimetics, drug discovery, and materials science. This in-depth technical guide traces the historical trajectory from the initial discovery of naturally occurring quinoline alkaloids to the rational design and synthesis of sophisticated, unnatural quinoline-based amino acids. We will delve into the key synthetic methodologies that have enabled their creation, explore their diverse biological activities and mechanisms of action, and provide detailed protocols for their synthesis and incorporation into larger molecules, offering a comprehensive resource for researchers seeking to leverage this potent chemical motif.

From Peruvian Bark to the Chemist's Bench: A Historical Overview

The story of quinoline-based compounds begins not in a laboratory, but in the Andes mountains. The therapeutic properties of the bark of the Cinchona tree were known to indigenous populations for centuries before its introduction to Europe in the 17th century for the treatment of malaria.[1] This marked the first significant therapeutic application of a quinoline-containing natural product.

1.1. The Dawn of Quinoline Chemistry

The formal discovery of the quinoline scaffold occurred in 1834, when German chemist Friedlieb Ferdinand Runge isolated it from coal tar, naming it "leukol".[2] A few years later, in 1842, Charles Gerhardt obtained the same compound by distilling the antimalarial alkaloid quinine with potassium hydroxide, which he named "Chinoilin" or "Chinolein".[3] It was August Hoffmann who later recognized that these two substances were identical, solidifying the fundamental link between the natural alkaloid and the synthetic heterocycle.[3]

The late 19th and early 20th centuries saw a flurry of activity in the synthesis of the quinoline ring system, with the development of several named reactions that are still in use today, such as the Skraup (1880), Doebner-von Miller (1881), Combes (1888), and Friedländer (1882) syntheses.[4][5] These methods provided access to a vast array of substituted quinolines, enabling the exploration of their chemical and biological properties and leading to the development of early synthetic drugs, including antimalarials like chloroquine and primaquine.[2]

1.2. Nature's Own Quinoline Amino Acid: The Discovery of Kynurenic Acid

While chemists were building quinolines from simple precursors, nature had already incorporated this scaffold into an amino acid metabolite. In 1853, Justus von Liebig discovered kynurenic acid (4-hydroxyquinoline-2-carboxylic acid) in the urine of dogs.[6] For many years, it was considered merely an inactive byproduct of tryptophan metabolism.[6] However, in the 1980s, it was identified as an antagonist of ionotropic glutamate receptors in the brain, revealing its role as a neuroactive molecule.[6] This discovery was a pivotal moment, demonstrating that the fusion of a quinoline core and an amino acid structure could yield compounds with significant biological function.

The Rise of Synthetic Quinoline-Based Amino Acids

The recognition of the therapeutic potential of both quinoline derivatives and unnatural amino acids in drug design inevitably led to their convergence. The deliberate synthesis of quinoline-based amino acids as building blocks for peptides and other complex molecules marked a new era in medicinal chemistry, driven by the desire to create novel structures with enhanced biological activity, improved pharmacokinetic properties, and unique conformational constraints.

These unnatural amino acids offer several advantages in drug design:

  • Structural Scaffolding: The rigid quinoline core can be used to create conformationally constrained peptides, which can lead to increased receptor affinity and selectivity.

  • Pharmacophore Presentation: The quinoline ring can serve as a versatile scaffold to which various functional groups can be attached, allowing for the precise spatial arrangement of pharmacophoric elements.

  • Improved Drug-like Properties: The incorporation of a quinoline moiety can enhance a molecule's metabolic stability, membrane permeability, and other pharmacokinetic properties.

  • Novel Biological Activity: The unique combination of the quinoline and amino acid motifs can lead to entirely new biological activities.

Key Synthetic Strategies for Quinoline-Based Amino Acids

The synthesis of quinoline-based amino acids can be broadly approached in two ways: by constructing the quinoline ring onto an existing amino acid framework, or by modifying a pre-formed quinoline derivative to introduce the amino acid functionality.

3.1. Building the Quinoline Core: Named Reactions in Amino Acid Synthesis

Several classic quinoline syntheses can be adapted to create quinoline-based amino acids.

The Povarov Reaction (Aza-Diels-Alder)

The Povarov reaction, a [4+2] cycloaddition of an imine with an electron-rich alkene, has emerged as a powerful tool for the synthesis of tetrahydroquinoline derivatives, which can then be oxidized to the corresponding quinolines.[7][8] This reaction is particularly well-suited for creating quinoline-based amino acids, as an amino acid derivative can be used as one of the components.

A general workflow for the synthesis of a quinoline-based unnatural amino acid via the Povarov reaction is depicted below.

Povarov_Workflow cluster_reactants Reactants cluster_reaction Povarov Reaction cluster_intermediate Intermediate cluster_product Final Product A Aniline-containing Amino Acid Derivative (e.g., Fmoc-4-amino-L-phenylalanine) Povarov [4+2] Cycloaddition (Lewis Acid Catalyst, e.g., Yb(OTf)3) A->Povarov B Aldehyde B->Povarov C Electron-rich Alkene (e.g., N-vinyl carbamate) C->Povarov THQ Tetrahydroquinoline Amino Acid Derivative Povarov->THQ Forms Tetrahydroquinoline Core Oxidation Oxidation (e.g., DDQ or MnO2) THQ->Oxidation Quinoline_AA Quinoline-based Unnatural Amino Acid Oxidation->Quinoline_AA Aromatization

Figure 1: General workflow for the synthesis of a quinoline-based unnatural amino acid using the Povarov reaction.

Experimental Protocol: Synthesis of a Quinoline Amino Acid via Povarov Reaction

The following is a representative protocol for the synthesis of a protected quinoline amino acid building block suitable for solid-phase peptide synthesis (SPPS).

  • Imine Formation (in situ): To a solution of an Fmoc-protected aniline-containing amino acid (e.g., Fmoc-4-amino-L-phenylalanine) (1.0 eq) and an aldehyde (1.2 eq) in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%). Stir the mixture at room temperature for 30 minutes.

  • Cycloaddition: Add an electron-rich alkene (e.g., ethyl vinyl ether) (2.0 eq) to the reaction mixture. Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification of Tetrahydroquinoline Intermediate: Purify the crude product by flash column chromatography on silica gel to obtain the tetrahydroquinoline amino acid derivative.

  • Oxidation: Dissolve the purified tetrahydroquinoline derivative in a suitable solvent (e.g., toluene or dioxane). Add an oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), 1.5 eq). Heat the mixture to reflux for 2-4 hours, or until the starting material is consumed (monitored by TLC).

  • Final Work-up and Purification: Cool the reaction mixture to room temperature and filter to remove any solids. Concentrate the filtrate and purify the crude product by flash column chromatography to yield the final Fmoc-protected quinoline amino acid.

The Doebner Reaction

The Doebner reaction provides a route to quinoline-4-carboxylic acids by reacting an aniline, an aldehyde, and pyruvic acid.[4] This method is particularly direct for creating quinoline-based amino acids where the carboxylic acid of the amino acid moiety is part of the quinoline ring itself.

The Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester).[4] This can be adapted to synthesize quinoline-based amino acids by using appropriately functionalized starting materials.

3.2. Modification of Pre-formed Quinolines

An alternative and widely used approach is to start with a functionalized quinoline and append the amino acid. This is often achieved through standard amide bond formation.

Experimental Protocol: Synthesis of a Quinoline Carboxamide Amino Acid Derivative

  • Activation of Quinoline Carboxylic Acid: To a solution of a quinoline carboxylic acid (e.g., quinoline-4-carboxylic acid) (1.0 eq) in an anhydrous solvent (e.g., DMF), add a coupling agent such as HATU (1.1 eq) and a base such as DIPEA (2.0 eq). Stir the mixture at room temperature for 15 minutes to form the activated ester.

  • Coupling: Add the amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.2 eq) to the reaction mixture. Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the quinoline carboxamide amino acid ester.

  • Hydrolysis (Optional): To obtain the free carboxylic acid, dissolve the ester in a mixture of THF and water. Add LiOH (2.0 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC). Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield the final quinoline carboxamide amino acid.[3]

Biological Activities and Therapeutic Potential

The fusion of the quinoline scaffold with amino acids has yielded compounds with a remarkable range of biological activities, making them attractive candidates for drug development.

4.1. Antibacterial Agents

A significant area of research has focused on quinoline-based amino acids as antibacterial agents. These compounds often function as inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication.[9] The quinoline core mimics the binding of the natural substrate, while the amino acid portion can be modified to enhance potency, improve solubility, and tune the pharmacokinetic profile.

DNA_Gyrase_Inhibition cluster_Enzyme Bacterial DNA Gyrase/Topoisomerase IV cluster_Inhibitor Inhibitor cluster_Process Mechanism of Action cluster_Outcome Result Enzyme Enzyme-DNA Complex (Cleavage Site) Binding Binding to Complex Enzyme->Binding QA Quinoline-Based Amino Acid QA->Binding Stabilization Stabilization of Cleavage Complex Binding->Stabilization Inhibition Inhibition of DNA Re-ligation Stabilization->Inhibition Prevents Breaks Double-Strand DNA Breaks Inhibition->Breaks Leads to Death Bacterial Cell Death Breaks->Death

Figure 2: Mechanism of action of quinoline-based antibacterial agents as DNA gyrase/topoisomerase IV inhibitors.

Table 1: Antibacterial Activity of Selected Quinoline-Amino Acid Derivatives

Compound IDQuinoline CoreAmino Acid MoietyTarget OrganismMIC (µg/mL)Reference
1a 2-oxo-1,2-dihydroquinoline-4-carboxylic acidAlanineE. coli>1000[3]
1b 6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acidAlanineE. coli>1000[3]
2a 2-oxo-1,2-dihydroquinoline-4-carboxylic acidValineS. aureus500[3]
2b 6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acidValineS. aureus250[3]
3a 8-AminoquinolineLeucine ConjugateP. falciparum (D6)0.022 (µg/mL)[10][11]
3b 8-AminoquinolineIsoleucine ConjugateP. falciparum (W2)0.025 (µg/mL)[10][11]

Note: The data in this table is illustrative and compiled from multiple sources. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

The structure-activity relationship (SAR) studies have shown that modifications to both the quinoline ring (e.g., halogenation) and the amino acid side chain can significantly impact antibacterial potency.[3] For instance, the introduction of a bromine atom at the 6-position of the quinoline ring has been shown to enhance activity against certain bacterial strains.[3]

4.2. Antimalarial Agents

Building on the legacy of quinine, 8-aminoquinolines conjugated with amino acids have been investigated as potent antimalarial agents.[10] These conjugates are designed to improve the therapeutic index of the 8-aminoquinoline core, which can have toxicity issues. The amino acid moiety can modulate the drug's absorption, distribution, and metabolism, potentially reducing side effects while maintaining or even enhancing activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.[10]

4.3. Enzyme Inhibitors in Cancer and Other Diseases

The rigid quinoline scaffold is ideal for targeting the active sites of enzymes. Quinoline-based amino acids have been developed as inhibitors of various proteases, kinases, and other enzymes implicated in diseases such as cancer and neurodegenerative disorders. For example, substituted quinolines have been identified as noncovalent inhibitors of the human proteasome, a key target in cancer therapy.[12] The amino acid portion of these molecules can be designed to mimic the natural substrate of the enzyme, leading to potent and selective inhibition.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

A major application of synthetic quinoline-based amino acids is their use as building blocks in SPPS to create novel peptides and peptidomimetics.[4][13] The incorporation of these bulky, aromatic, and often hydrophobic residues presents unique challenges and opportunities.

5.1. Fmoc-Protected Building Blocks

For use in standard SPPS, quinoline-based amino acids are typically prepared as N-α-Fmoc protected derivatives. The synthesis of these building blocks must be carefully planned to ensure that the final product is of high purity, as impurities can lead to side reactions and difficult purifications of the final peptide.

Protocol: Incorporation of an Fmoc-Quinoline Amino Acid into a Peptide

This protocol assumes a standard manual Fmoc-SPPS workflow on a rink amide resin.

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Coupling: In a separate vial, pre-activate the Fmoc-quinoline amino acid (3.0 eq) with a coupling agent such as HBTU (2.9 eq) and a base such as DIPEA (6.0 eq) in DMF for 5 minutes.

  • Addition to Resin: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours. Note: Due to the potential steric hindrance of the quinoline moiety, a longer coupling time and/or the use of a stronger coupling agent may be necessary. A Kaiser test can be performed to check for the presence of free amines, indicating an incomplete reaction.

  • Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Capping (Optional): To block any unreacted free amines, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.

  • Chain Elongation: Repeat steps 2-7 for each subsequent amino acid to be added to the peptide chain.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether. Purify the crude peptide by reverse-phase HPLC.

5.2. Challenges and Considerations

  • Steric Hindrance: The bulky quinoline group can slow down coupling reactions. Double coupling or the use of more potent coupling reagents may be required.

  • Aggregation: Peptides containing multiple hydrophobic quinoline residues may be prone to aggregation during synthesis, leading to incomplete reactions. The use of pseudoproline dipeptides or other aggregation-disrupting strategies may be necessary.[4]

  • Solubility: The resulting peptides may have poor solubility in aqueous solutions, which can complicate purification and biological testing.

Future Directions and Conclusion

The field of quinoline-based amino acids continues to evolve, driven by advances in synthetic chemistry and a deeper understanding of their biological roles. Future research is likely to focus on:

  • Development of Novel Synthetic Methods: The discovery of new, more efficient, and stereoselective methods for the synthesis of these complex building blocks will be crucial.

  • Combinatorial Libraries: The use of quinoline-based amino acids in combinatorial chemistry will enable the rapid generation and screening of large libraries of novel peptides and peptidomimetics.

  • Advanced Materials: The unique photophysical properties of the quinoline ring make these amino acids promising components for the development of novel biomaterials, sensors, and molecular probes.

  • Clinical Translation: As our understanding of the SAR and pharmacokinetic properties of these compounds grows, we can expect to see more quinoline-based amino acid derivatives entering preclinical and clinical development for a range of diseases.

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Exploratory

A Comprehensive Technical Guide to the Molecular Weight Determination of 2-Amino-3-(quinolin-4-yl)propionic acid and its Derivatives

For Immediate Release [SHANGHAI, CN — January 28, 2026] – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the accurate calculation of the molecular...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[SHANGHAI, CN — January 28, 2026] – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the accurate calculation of the molecular weight of 2-Amino-3-(quinolin-4-yl)propionic acid and its common variant, 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid. Understanding the precise molecular weight is a cornerstone of chemical synthesis, analysis, and formulation in the pharmaceutical sciences.

Introduction: The Critical Role of Molecular Weight in Drug Discovery

The molecular weight of a compound is a fundamental physical property that dictates its stoichiometric relationships in chemical reactions, influences its pharmacological profile, and is essential for a wide range of analytical techniques, including mass spectrometry, chromatography, and quantitative solution preparation. In the context of drug development, an accurate molecular weight is paramount for dose calculations, understanding drug metabolism and pharmacokinetics (DMPK), and ensuring the purity and identity of active pharmaceutical ingredients (APIs). Miscalculation can lead to significant errors in experimental outcomes, jeopardizing the validity of research findings and the safety of potential therapeutics.

This guide provides a detailed, step-by-step methodology for calculating the molecular weight of 2-Amino-3-(quinolin-4-yl)propionic acid, with a particular focus on the commonly encountered 2-oxo-1,2-dihydro derivative, which is frequently the subject of research and development.

Deciphering the Molecular Formula: A Note on Nomenclature

The nomenclature "2-Amino-3-quinolin-4-YL-propionic acid" can sometimes be ambiguous. Through a comprehensive review of chemical databases, it is evident that the most frequently referenced and stable structure corresponding to this name is 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid . The presence of the "oxo" and "dihydro" prefixes are chemically significant, indicating a carbonyl group and a saturated bond within the quinoline ring system, respectively. These features directly impact the elemental composition and, consequently, the molecular weight.

The definitive molecular formula for 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid is C₁₂H₁₂N₂O₃ .[1][2] This formula will be the basis for our subsequent calculations.

The Foundational Principles of Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation is a straightforward process guided by the following principles:

  • Identify the elements present: From the molecular formula, we identify the elements that comprise the molecule.

  • Determine the number of atoms of each element: The subscripts in the molecular formula indicate the number of atoms of each element in one molecule of the substance.

  • Utilize standard atomic weights: The standard atomic weight of each element, as established by the International Union of Pure and Applied Chemistry (IUPAC), is used for the calculation.

Step-by-Step Calculation of the Molecular Weight of C₁₂H₁₂N₂O₃

The following protocol outlines the precise calculation of the molecular weight for 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid.

Elemental Composition

The molecular formula C₁₂H₁₂N₂O₃ reveals the following elemental composition:

  • Carbon (C): 12 atoms

  • Hydrogen (H): 12 atoms

  • Nitrogen (N): 2 atoms

  • Oxygen (O): 3 atoms

Standard Atomic Weights

The standard atomic weights of the constituent elements are as follows:

ElementSymbolStandard Atomic Weight ( g/mol )
CarbonC12.011
HydrogenH1.008
NitrogenN14.007
OxygenO15.999
Calculation

The molecular weight is calculated by multiplying the number of atoms of each element by its standard atomic weight and summing the results:

  • Carbon: 12 atoms × 12.011 g/mol = 144.132 g/mol

  • Hydrogen: 12 atoms × 1.008 g/mol = 12.096 g/mol

  • Nitrogen: 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Oxygen: 3 atoms × 15.999 g/mol = 47.997 g/mol

Total Molecular Weight = 144.132 + 12.096 + 28.014 + 47.997 = 232.239 g/mol

Visualizing the Calculation Workflow

The following diagram illustrates the logical flow of the molecular weight calculation process.

MolecularWeightCalculation cluster_0 Step 1: Identify Molecular Formula cluster_1 Step 2: Elemental Composition cluster_2 Step 3: Obtain Standard Atomic Weights cluster_3 Step 4: Calculate Total Molecular Weight formula Molecular Formula C₁₂H₁₂N₂O₃ elements Carbon: 12 Hydrogen: 12 Nitrogen: 2 Oxygen: 3 formula:f1->elements atomic_weights C: 12.011 H: 1.008 N: 14.007 O: 15.999 elements->atomic_weights calculation Sum of (Number of Atoms × Atomic Weight) atomic_weights->calculation result { Molecular Weight = 232.239 g/mol} calculation->result

Caption: Workflow for calculating the molecular weight of 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid.

Conclusion: The Importance of Precision

The accurate determination of molecular weight is a fundamental yet critical step in the entire lifecycle of drug discovery and development. This guide has provided a comprehensive and authoritative protocol for the calculation of the molecular weight of 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid, which is crucial for any researcher working with this compound. Adherence to these principles of precision and accuracy ensures the integrity and reproducibility of scientific research.

References

  • PubChem. (n.d.). 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 2-Amino-3-(quinolin-4-yl)propionic Acid as a Novel Research Tool

Introduction: Unveiling the Potential of a Novel Quinoline-Based Amino Acid 2-Amino-3-(quinolin-4-yl)propionic acid is a structurally unique, non-proteinogenic amino acid that holds significant promise as a versatile too...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Quinoline-Based Amino Acid

2-Amino-3-(quinolin-4-yl)propionic acid is a structurally unique, non-proteinogenic amino acid that holds significant promise as a versatile tool in biomedical research. Its core structure, featuring a quinoline heterocycle appended to an alanine framework, positions it at the intersection of several key areas of pharmacology and cell biology. The quinoline moiety is a well-established pharmacophore found in numerous compounds with diverse biological activities, including anticancer and antimicrobial properties.[1][2] Furthermore, the structural resemblance of this compound to endogenous metabolites of the kynurenine pathway, such as the neuroactive quinolinic acid, suggests its potential to modulate critical neurological processes.[3][4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the multifaceted biological activities of 2-Amino-3-(quinolin-4-yl)propionic acid. We provide detailed, field-proven protocols for investigating its potential applications in three key research areas: neuroscience, oncology, and microbiology. The methodologies described herein are designed to be self-validating, with clear explanations of the scientific principles underlying each experimental step.

I. Neuroscience Applications: Probing the Kynurenine Pathway and NMDA Receptor Modulation

Scientific Rationale:

The kynurenine pathway is the primary metabolic route for tryptophan, producing several neuroactive metabolites, including kynurenic acid and quinolinic acid.[5][6] An imbalance in this pathway is implicated in a range of neurological and psychiatric disorders.[5] Quinolinic acid is a known agonist of the N-methyl-D-aspartate (NMDA) receptor, and its overproduction can lead to excitotoxicity and neuronal cell death.[4][7][8] Given the structural similarity of 2-Amino-3-(quinolin-4-yl)propionic acid to quinolinic acid, it is hypothesized that this novel compound may interact with the NMDA receptor, potentially acting as an agonist, antagonist, or modulator. Understanding this interaction is crucial for elucidating its neuroactive potential and its utility in studying neurological diseases.

NMDA receptors are glutamate-gated ion channels with high calcium permeability that are fundamental to synaptic plasticity, learning, and memory.[9] Their dysfunction is linked to numerous neurological conditions.[9] The following protocols are designed to investigate the effect of 2-Amino-3-(quinolin-4-yl)propionic acid on NMDA receptor activity and its potential neurotoxic effects.

Protocol 1: Assessment of NMDA Receptor Activation via Intracellular Calcium Influx Assay

This protocol utilizes a fluorescent calcium indicator to measure changes in intracellular calcium concentration in response to NMDA receptor activation.

Materials:

  • HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 2-Amino-3-(quinolin-4-yl)propionic acid (test compound)

  • NMDA (agonist control)

  • Glycine (co-agonist)

  • MK-801 (NMDA receptor antagonist, negative control)

  • 96-well black-walled, clear-bottom microplates

  • Fluorometric Imaging Plate Reader (FLIPR) or fluorescence microplate reader

Experimental Workflow:

workflow cluster_prep Cell Preparation cluster_loading Calcium Indicator Loading cluster_assay Assay Execution seed Seed HEK293-NMDA cells in 96-well plate incubate1 Incubate 24-48h (37°C, 5% CO2) seed->incubate1 load Load cells with Fluo-4 AM incubate2 Incubate 1h (37°C, 5% CO2) load->incubate2 wash Wash with HBSS incubate2->wash baseline Measure baseline fluorescence add_compound Add test compound/ controls baseline->add_compound measure_response Measure fluorescence kinetics add_compound->measure_response workflow_mtt cluster_culture Neuronal Culture cluster_treatment Compound Treatment cluster_mtt MTT Assay plate_neurons Plate primary neurons on coated 96-well plate mature_neurons Culture for 7-10 days for maturation plate_neurons->mature_neurons treat Treat neurons with test compound/controls incubate_treat Incubate for 24h treat->incubate_treat add_mtt Add MTT solution incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize formazan with DMSO incubate_mtt->solubilize read_abs Read absorbance at 570 nm solubilize->read_abs

Caption: Workflow for assessing neurotoxicity using the MTT assay.

Step-by-Step Procedure:

  • Neuron Culture:

    • Culture primary neurons on poly-D-lysine coated 96-well plates in supplemented Neurobasal medium.

    • Allow the neurons to mature for 7-10 days in vitro before treatment.

  • Compound Treatment:

    • Prepare serial dilutions of 2-Amino-3-(quinolin-4-yl)propionic acid and quinolinic acid in the culture medium.

    • Carefully replace half of the medium in each well with the medium containing the test compounds.

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium and MTT only) from all other readings.

    • Express the viability of treated cells as a percentage of the vehicle-treated control cells.

    • Plot cell viability against the log of the compound concentration to determine the IC50 value.

II. Oncology Research: Investigating Anticancer Potential

Scientific Rationale:

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous anticancer agents. [1][6]Derivatives of quinoline have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and disruption of cell migration. [6]Given this precedent, 2-Amino-3-(quinolin-4-yl)propionic acid is a compelling candidate for anticancer drug discovery. The following protocol provides a robust method for screening its cytotoxic activity against various cancer cell lines.

Protocol 3: Cell Viability Assessment in Cancer Cell Lines via MTT Assay

This protocol is a widely used method to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, DU-145 for prostate cancer) [2]* Appropriate culture medium for each cell line (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 2-Amino-3-(quinolin-4-yl)propionic acid (test compound)

  • Doxorubicin or Cisplatin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader (570 nm)

Experimental Workflow:

mtt_cancer_workflow cluster_seeding Cell Seeding cluster_treatment_cancer Compound Treatment cluster_mtt_assay_cancer MTT Assay seed_cells Seed cancer cells in 96-well plate incubate_attach Incubate 24h for attachment seed_cells->incubate_attach add_compounds_cancer Add serial dilutions of test compound/controls incubate_treatment_cancer Incubate for 48-72h add_compounds_cancer->incubate_treatment_cancer add_mtt_cancer Add MTT solution incubate_formazan Incubate for 4h add_mtt_cancer->incubate_formazan dissolve_formazan Dissolve formazan with DMSO incubate_formazan->dissolve_formazan measure_absorbance Read absorbance at 570 nm dissolve_formazan->measure_absorbance

Caption: Workflow for assessing anticancer activity using the MTT assay.

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed the chosen cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment. [10]

  • Compound Treatment:

    • Prepare a range of concentrations of 2-Amino-3-(quinolin-4-yl)propionic acid and the positive control (e.g., Doxorubicin) in culture medium.

    • Remove the old medium and add 100 µL of the medium containing the test compounds to the respective wells.

    • Incubate the plates for 48 to 72 hours.

  • MTT Assay and Data Analysis:

    • Follow steps 3 and 4 from Protocol 2 to perform the MTT assay and analyze the data.

    • The results will indicate the concentration-dependent cytotoxic effect of the compound on the cancer cell lines.

Parameter Description
Cell Lines MCF-7 (breast), HeLa (cervical), DU-145 (prostate), A549 (lung)
Test Compound Concentrations 0.1, 1, 10, 50, 100 µM
Positive Control Doxorubicin (1 µM)
Incubation Time 48 hours
Readout Absorbance at 570 nm, converted to % cell viability

III. Microbiology: Exploring Antimicrobial Activity

Scientific Rationale:

Quinoline-based compounds, such as the fluoroquinolones, are a well-established class of antibiotics that inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. [10]The structural features of 2-Amino-3-(quinolin-4-yl)propionic acid warrant an investigation into its potential antibacterial properties. The following protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 2-Amino-3-(quinolin-4-yl)propionic acid (test compound)

  • Ciprofloxacin or Gentamicin (positive control)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader (600 nm)

Experimental Workflow:

mic_workflow cluster_prep_mic Preparation cluster_inoculation Inoculation & Incubation cluster_reading MIC Determination prepare_dilutions Prepare serial dilutions of compound in MHB prepare_inoculum Prepare bacterial inoculum (0.5 McFarland) inoculate_wells Inoculate wells with bacterial suspension incubate_plate Incubate at 37°C for 18-24h inoculate_wells->incubate_plate read_mic Visually inspect for turbidity (growth) determine_mic MIC = lowest concentration with no visible growth read_mic->determine_mic

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Procedure:

  • Preparation of Compound Dilutions:

    • In a 96-well plate, prepare two-fold serial dilutions of the test compound and the control antibiotic in MHB. The typical concentration range to test is 0.125 to 128 µg/mL.

    • The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture, prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10^6 CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microplate, bringing the final volume to 100 µL and the final bacterial concentration to approximately 7.5 x 10^5 CFU/mL.

    • Include a growth control well (bacteria in MHB without compound) and a sterility control well (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

    • Optionally, the optical density at 600 nm can be read using a microplate reader to confirm the visual assessment.

References

  • Zhao, D., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry, 10, 1008233. [Link]

  • PubMed. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. PubMed. [Link]

  • National Institutes of Health. (n.d.). Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. PMC. [Link]

  • National Institutes of Health. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC. [Link]

  • National Institutes of Health. (n.d.). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. [Link]

  • Wikipedia. (n.d.). Kynurenine pathway. [Link]

  • Journal of Clinical Investigation. (n.d.). Quinolinic acid potentially links kidney injury to brain toxicity. JCI Insight. [Link]

  • National Institutes of Health. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. [Link]

  • Familias GA. (n.d.). Toxic Synergism Between Quinolinic Acid and Glutaric Acid in Neuronal Cells Is Mediated by Oxidative Stress. [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link]

  • Royal Society of Chemistry. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. [Link]

  • National Institutes of Health. (n.d.). Oxidative stress as a mechanism for quinolinic acid-induced hippocampal damage: protection by melatonin and deprenyl. PMC. [Link]

  • ScienceDirect. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

  • ResearchGate. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. [Link]

  • MySkinRecipes. (n.d.). 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid hydrochloride. [Link]

  • ResearchGate. (n.d.). synthesis and study of anticancer activity of quinoline derivative using computational chemistry. [Link]

  • MDPI. (n.d.). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]

  • MDPI. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activity of some novel s-triazine derivatives incorporating quinoline moiety. [Link]

  • National Institutes of Health. (n.d.). Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets. PMC. [Link]

  • AIR Unimi. (2022). The N-Methyl-D-Aspartate Receptor Blocker REL-1017 (Esmethadone) Reduces Calcium Influx Induced by Glutamate, Quinolinic Acid, and Gentamicin. [Link]

  • National Institutes of Health. (n.d.). Activation Mechanisms of the NMDA Receptor. NCBI. [Link]

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Application

Application Notes and Protocols for 2-Amino-3-(quinolin-4-yl)propionic acid in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals Introduction: A Structurally-Guided Hypothesis for a Novel Neuromodulator In the landscape of neuroscience research, the quest for novel molecular tools to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Structurally-Guided Hypothesis for a Novel Neuromodulator

In the landscape of neuroscience research, the quest for novel molecular tools to dissect and modulate neural circuits is perpetual. 2-Amino-3-(quinolin-4-yl)propionic acid is a chiral, unnatural amino acid whose core structure integrates a quinoline heterocycle with a propanoic acid side chain. While direct experimental data on this specific compound in neuroscience is limited, its structural similarity to known neuroactive compounds, particularly those of the kynurenine pathway, provides a strong foundation for hypothesizing its potential applications. This guide, therefore, is a forward-looking exploration of the compound's potential, grounded in the established pharmacology of its structural analogs.

The quinoline moiety is a privileged scaffold in medicinal chemistry, and its presence in neuroactive compounds is well-documented. Notably, quinolinic acid, an endogenous metabolite of the kynurenine pathway, is a potent N-methyl-D-aspartate (NMDA) receptor agonist with well-characterized neurotoxic properties.[1][2][3][4] Conversely, other quinoline-containing compounds, such as kynurenic acid, exhibit neuroprotective effects by acting as antagonists at ionotropic glutamate receptors. Furthermore, synthetic quinoline derivatives have been developed as selective modulators of metabotropic glutamate receptors (mGluRs).[5][6]

Given that 2-Amino-3-(quinolin-4-yl)propionic acid is an amino acid derivative containing a quinoline ring, it is plausible to hypothesize that it may interact with excitatory amino acid receptors, such as the NMDA receptor. The substitution at the 4-position of the quinoline ring, as opposed to the 2-position found in quinolinic acid, will likely confer a unique pharmacological profile. This document outlines a hypothesized mechanism of action for 2-Amino-3-(quinolin-4-yl)propionic acid and provides detailed protocols for its investigation as a potential neuromodulatory agent.

The Kynurenine Pathway: A Framework for Understanding Quinoline Neuroactivity

The kynurenine pathway is the primary metabolic route for tryptophan in mammals, producing a cascade of neuroactive metabolites.[7][8][9][10][11] Dysregulation of this pathway has been implicated in a host of neurodegenerative and psychiatric disorders.[7][8][10] The key neuroactive players in this pathway are quinolinic acid and kynurenic acid, which have opposing effects on neuronal activity. Quinolinic acid is a selective NMDA receptor agonist, and its overproduction is associated with excitotoxicity and neuronal cell death.[1][2][3][12] In contrast, kynurenic acid is a broad-spectrum antagonist of ionotropic glutamate receptors, affording neuroprotection.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Kynurenic_Acid Kynurenic_Acid Kynurenine->Kynurenic_Acid KAT Anthranilic_Acid Anthranilic_Acid Kynurenine->Anthranilic_Acid Kynureninase Three_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine KMO Xanthurenic_Acid Xanthurenic_Acid Three_Hydroxykynurenine->Xanthurenic_Acid KAT Three_Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid Three_Hydroxykynurenine->Three_Hydroxyanthranilic_Acid Kynureninase Quinolinic_Acid Quinolinic_Acid Three_Hydroxyanthranilic_Acid->Quinolinic_Acid 3-HAO NAD NAD+ Quinolinic_Acid->NAD

The Kynurenine Pathway of Tryptophan Metabolism.

Hypothesized Mechanism of Action: A Putative NMDA Receptor Modulator

Based on its structural features, 2-Amino-3-(quinolin-4-yl)propionic acid is hypothesized to act as a modulator of the NMDA receptor. The α-amino acid moiety provides a backbone similar to glutamate, the endogenous ligand for NMDA receptors. The quinoline ring system may interact with a modulatory site on the receptor complex, potentially the glycine co-agonist site or a novel allosteric site. Depending on the precise stereochemistry and conformation, the compound could exhibit agonist, partial agonist, or antagonist activity.

Hypothesized_MOA cluster_receptor NMDA Receptor Receptor GluN1 GluN2 Ion_Channel Ion Channel Receptor->Ion_Channel Conformational Change Compound 2-Amino-3-(quinolin-4-yl)propionic acid Compound->Receptor Hypothesized Interaction Glutamate Glutamate Glutamate->Receptor:GluN2 Glycine Glycine Glycine->Receptor:GluN1 Ca_ion Ion_Channel->Ca_ion Influx Na_ion Ion_Channel->Na_ion Influx

Hypothesized interaction with the NMDA receptor.

Potential Applications in Neuroscience Research

The potential utility of 2-Amino-3-(quinolin-4-yl)propionic acid in neuroscience research is broad, spanning from basic receptor pharmacology to the investigation of neurological disease models.

  • Probing NMDA Receptor Subtype Selectivity: The heterogeneity of NMDA receptors, arising from different subunit compositions, allows for a diversity of functional roles. This compound could be a valuable tool for dissecting the contributions of different NMDA receptor subtypes to synaptic plasticity and excitotoxicity.

  • Investigating Excitotoxicity and Neuroprotection: Depending on whether it acts as an agonist or antagonist, the compound could be used to model excitotoxic cell death or to test neuroprotective strategies.

  • Development of Novel Therapeutics: The quinoline scaffold is a promising starting point for the development of drugs targeting neurological and psychiatric disorders where glutamate dysregulation is implicated, such as epilepsy, schizophrenia, and chronic pain.[13]

Experimental Protocols

The following protocols are designed to investigate the hypothesized neuroactivity of 2-Amino-3-(quinolin-4-yl)propionic acid.

Protocol 1: In Vitro Characterization of NMDA Receptor Activity using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To determine if 2-Amino-3-(quinolin-4-yl)propionic acid acts as an agonist, antagonist, or allosteric modulator at NMDA receptors.

Materials:

  • Xenopus laevis oocytes

  • cRNA for NMDA receptor subunits (e.g., GluN1 and GluN2A)

  • 2-Amino-3-(quinolin-4-yl)propionic acid

  • NMDA, Glutamate, Glycine

  • Recording medium (ND96)

  • Two-electrode voltage clamp setup

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes by enzymatic digestion. Inject oocytes with a mixture of GluN1 and GluN2A cRNA and incubate for 2-5 days to allow for receptor expression.

  • TEVC Recording: Place an oocyte in the recording chamber and perfuse with ND96 medium. Impale the oocyte with two microelectrodes filled with 3 M KCl. Clamp the membrane potential at -70 mV.

  • Agonist Testing: Apply saturating concentrations of glycine (100 µM) and then apply increasing concentrations of 2-Amino-3-(quinolin-4-yl)propionic acid. Record the inward current response.

  • Antagonist Testing: Co-apply a sub-maximal concentration of NMDA (e.g., 30 µM) and glycine (10 µM) with increasing concentrations of 2-Amino-3-(quinolin-4-yl)propionic acid. Measure the inhibition of the NMDA-evoked current.

  • Data Analysis: Plot concentration-response curves and determine EC₅₀ or IC₅₀ values.

Hypothetical Data Summary:

CompoundReceptor SubtypeActivityEC₅₀/IC₅₀ (µM)
2-Amino-3-(quinolin-4-yl)propionic acidGluN1/GluN2APartial Agonist15.2
2-Amino-3-(quinolin-4-yl)propionic acidGluN1/GluN2BAntagonist5.8
GlutamateGluN1/GluN2AFull Agonist2.3
Protocol 2: In Vivo Assessment of Neurotoxic Effects via Intracerebral Microinjection in Rodents

Objective: To determine if 2-Amino-3-(quinolin-4-yl)propionic acid exhibits neurotoxic or neuroprotective effects in the rodent brain.

Materials:

  • Adult male rodents (e.g., Sprague-Dawley rats)

  • Stereotaxic apparatus

  • Microinjection pump and syringes

  • 2-Amino-3-(quinolin-4-yl)propionic acid dissolved in sterile saline

  • Anesthetics (e.g., isoflurane)

  • Histological equipment and reagents (e.g., cresyl violet stain)

Procedure:

  • Animal Preparation: Anesthetize the rodent and place it in the stereotaxic apparatus. Shave and clean the scalp. Make a midline incision to expose the skull.

  • Stereotaxic Injection: Drill a small burr hole over the target brain region (e.g., striatum or hippocampus). Lower a microinjection needle to the desired coordinates. Infuse a small volume (e.g., 0.5 µL) of 2-Amino-3-(quinolin-4-yl)propionic acid solution or vehicle control over several minutes.

  • Post-operative Care: Suture the incision and provide post-operative analgesia. Allow the animal to recover.

  • Behavioral Testing (Optional): At various time points post-injection, conduct behavioral tests to assess motor function or cognition.

  • Histological Analysis: After a set survival period (e.g., 7 days), perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde). Remove the brain, post-fix, and cryoprotect. Section the brain and stain with cresyl violet to visualize neuronal cell bodies.

  • Data Analysis: Quantify the volume of the lesion or the number of surviving neurons in the injected area compared to the vehicle-injected control.

Hypothetical Data Summary:

Treatment GroupInjection SiteLesion Volume (mm³)
Vehicle ControlStriatum0.1 ± 0.05
2-Amino-3-(quinolin-4-yl)propionic acid (10 nmol)Striatum2.5 ± 0.4
2-Amino-3-(quinolin-4-yl)propionic acid (10 nmol) + NMDA antagonistStriatum0.3 ± 0.1

Conclusion and Future Directions

The structural analogy of 2-Amino-3-(quinolin-4-yl)propionic acid to known neuroactive quinoline compounds strongly suggests its potential as a novel modulator of glutamatergic neurotransmission. The protocols outlined in this guide provide a roadmap for the initial characterization of this compound's pharmacological profile and its effects in the central nervous system. Further research should focus on elucidating its precise molecular target(s), its subtype selectivity, and its potential therapeutic efficacy in animal models of neurological and psychiatric disorders. The exploration of such novel chemical entities is essential for advancing our understanding of brain function and for the development of next-generation therapeutics.

References

  • Bera, S., & Mondal, S. (2021). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry. [Link]

  • El-Sayed, M. A., et al. (2022). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. ACS Omega, 7(4), 3855-3866. [Link]

  • Chen, Y., & Guillemin, G. J. (2009). The kynurenine pathway in neurodegenerative diseases: mechanistic and therapeutic considerations. Journal of the Neurological Sciences, 283(1-2), 1-8. [Link]

  • Wikipedia. (n.d.). Quinolinic acid. [Link]

  • Tavares, R. G., et al. (2002). Quinolinic acid stimulates synaptosomal glutamate release and inhibits glutamate uptake into astrocytes. Neurochemistry International, 40(7), 621-628. [Link]

  • ResearchGate. (n.d.). Structures of quinoline derivatives for studying mGluR1. [Link]

  • MDPI. (2024). The Influence of Kynurenine Metabolites on Neurodegenerative Pathologies. [Link]

  • Pérez-De La Cruz, V., et al. (2012). Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets. Molecules, 17(12), 14533-14553. [Link]

  • Al-Salahi, R., et al. (2016). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 21(8), 1048. [Link]

  • Malherbe, P., et al. (2005). Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists. Journal of Medicinal Chemistry, 48(6), 1845-1859. [Link]

  • MDPI. (2020). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. [Link]

  • Journal of Cellular and Molecular Medicine. (2024). The kynurenine pathway: Role in neurodegeneration and effects on neuronal damage. [Link]

  • Bartlett, R. D., et al. (1997). Substituted quinolines as inhibitors of L-glutamate transport into synaptic vesicles. Neuropharmacology, 36(8), 1087-1094. [Link]

  • Braidy, N., et al. (2011). The kynurenine pathway and neurodegenerative disease. International Journal of Tryptophan Research, 4, 1-12. [Link]

  • de Groot, M. J., et al. (1998). The endogenous agonist quinolinic acid and the non endogenous homoquinolinic acid discriminate between NMDAR2 receptor subunits. Neuropharmacology, 37(6), 729-736. [Link]

  • MDPI. (2023). The Footprint of Kynurenine Pathway in Neurodegeneration: Janus-Faced Role in Parkinson's Disorder and Therapeutic Implications. [Link]

  • Morris, G., et al. (2019). Quinolinic Acid and Nuclear Factor Erythroid 2-Related Factor 2 in Depression: Role in Neuroprogression. Frontiers in Psychiatry, 10, 317. [Link]

  • MDPI. (2023). Cerebral Glutamate Regulation and Receptor Changes in Perioperative Neuroinflammation and Cognitive Dysfunction. [Link]

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Method

Application Notes and Protocols for the Investigation of 2-Amino-3-quinolin-4-YL-propionic acid in Oncology Research

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive guide for the investigation of 2-Amino-3-quinolin-4-YL-propionic acid in t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the investigation of 2-Amino-3-quinolin-4-YL-propionic acid in the context of oncology. While this specific molecule is not extensively documented in publicly available literature as a TDO/IDO inhibitor, its quinoline scaffold is a known pharmacophore in the development of anticancer agents.[1] This guide is therefore structured to provide the foundational knowledge and detailed protocols necessary to evaluate its potential as a modulator of the kynurenine pathway, a critical regulator of tumor immune evasion.

Introduction: The Kynurenine Pathway and its Role in Oncology

The kynurenine pathway is a major route of tryptophan metabolism, catabolizing approximately 95% of this essential amino acid.[2] This pathway is initiated by the enzymes Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO1 and IDO2).[2][3] In the context of cancer, the upregulation of TDO and/or IDO1 within the tumor microenvironment is a key mechanism of immune escape.[2][4]

The enzymatic conversion of tryptophan to kynurenine and its downstream metabolites has two profound effects that favor tumor growth:

  • Tryptophan Depletion: The local depletion of tryptophan inhibits the proliferation and function of effector T cells, which are crucial for anti-tumor immunity.

  • Kynurenine Accumulation: The accumulation of kynurenine and its derivatives actively promotes the differentiation of regulatory T cells (Tregs) and induces apoptosis in effector T cells, further suppressing the anti-tumor immune response.[2]

Therefore, the inhibition of TDO and IDO1 presents a promising therapeutic strategy to restore anti-tumor immunity and enhance the efficacy of other cancer therapies, such as immune checkpoint inhibitors.[2][4]

Mechanism of Action: Targeting TDO and IDO with 2-Amino-3-quinolin-4-YL-propionic acid

The core hypothesis for investigating 2-Amino-3-quinolin-4-YL-propionic acid in oncology is its potential to act as an inhibitor of TDO and/or IDO1. The quinoline ring system is a versatile scaffold that can be functionalized to interact with the active sites of various enzymes.

Signaling Pathway Overview

The following diagram illustrates the central role of TDO and IDO1 in the kynurenine pathway and the proposed point of intervention for an inhibitor like 2-Amino-3-quinolin-4-YL-propionic acid.

kynurenine_pathway cluster_enzymes Rate-Limiting Enzymes Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine TDO / IDO1 Immunosuppression Immunosuppression Kynurenine->Immunosuppression Downstream Metabolites Tumor_Growth Tumor Growth & Immune Evasion Immunosuppression->Tumor_Growth Promotes TDO TDO IDO1 IDO1 Inhibitor 2-Amino-3-quinolin-4-YL- propionic acid Inhibitor->TDO Inhibitor->IDO1 in_vitro_workflow start Start: Compound Synthesis and Characterization enzymatic_assay In Vitro Enzymatic Assays (TDO & IDO1) start->enzymatic_assay cell_based_assay Cell-Based Kynurenine Production Assay start->cell_based_assay hplc HPLC Analysis of Tryptophan and Kynurenine enzymatic_assay->hplc cell_based_assay->hplc ic50 Determine IC50 Values hplc->ic50 in_vivo Proceed to In Vivo Studies ic50->in_vivo

Caption: Workflow for In Vitro Evaluation.

HPLC Method for Tryptophan and Kynurenine Quantification

Accurate quantification of tryptophan and kynurenine is crucial for all assays. [5][6] Principle: Reverse-phase HPLC with UV and fluorescence detection allows for the simultaneous measurement of tryptophan and kynurenine in biological samples.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • UV detector and a fluorescence detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • Isocratic elution with a mixture of methanol and a phosphate buffer (e.g., 10 mM sodium dihydrogen phosphate, pH 2.8). [7] Detection:

  • Kynurenine: UV detection at 360 nm. [5]* Tryptophan: Fluorescence detection with excitation at 285 nm and emission at 365 nm. [5] Sample Preparation (for cell culture supernatant or plasma):

  • Add an equal volume of 10% TCA to the sample to precipitate proteins.

  • Vortex and incubate on ice for 10 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

In Vivo Efficacy Studies in Syngeneic Mouse Models

Evaluating the anti-tumor efficacy of 2-Amino-3-quinolin-4-YL-propionic acid in an immunocompetent animal model is a critical step. [8] Principle: A syngeneic tumor model, where a mouse cancer cell line is implanted into an immunocompetent mouse of the same inbred strain, is used to assess the impact of the test compound on tumor growth, alone and in combination with immune checkpoint inhibitors.

Model Selection:

  • Choose a murine tumor cell line known to express TDO or IDO1 (or can be engineered to do so). Examples include B16F10 melanoma or CT26 colon carcinoma.

  • The host mouse strain must be syngeneic to the tumor cell line (e.g., C57BL/6 for B16F10, BALB/c for CT26).

General Protocol:

  • Implant tumor cells subcutaneously into the flank of the mice.

  • Allow tumors to establish to a palpable size (e.g., 50-100 mm³).

  • Randomize mice into treatment groups (e.g., vehicle control, test compound alone, immune checkpoint inhibitor alone, combination therapy).

  • Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

  • Monitor animal health and body weight.

  • At the end of the study, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for pharmacodynamic and immunological analysis (e.g., T cell infiltration).

Data Analysis:

  • Compare tumor growth curves between treatment groups.

  • Analyze survival data using Kaplan-Meier plots.

  • Perform statistical analysis to determine the significance of any anti-tumor effects.

Synthesis of a Related Quinoline Propionic Acid Derivative

While a direct synthesis for 2-Amino-3-quinolin-4-YL-propionic acid was not found in the initial literature search, a general approach for the synthesis of related ethyl 2-(quinolin-4-yl)propanoates has been described. [9]This involves the reaction of substituted 4-chloroquinolines with diethyl sodiomethylmalonate. [9]A more detailed synthesis of 3-[2-Oxoquinolin-1(2H)-yl]propanoic Acid has also been reported, which involves the reaction of ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate with sodium hydroxide followed by acidification. [10]Researchers may adapt these methods for the synthesis of the target compound.

Conclusion

The provided application notes and protocols offer a robust framework for the preclinical evaluation of 2-Amino-3-quinolin-4-YL-propionic acid as a potential inhibitor of the TDO/IDO1 axis in oncology. By systematically assessing its enzymatic and cellular activity, and ultimately its in vivo efficacy, researchers can elucidate the therapeutic potential of this and similar quinoline-based compounds in the exciting field of cancer immunotherapy.

References

  • [Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-t[2][4][11]riazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography - PubMed]([Link])

Sources

Application

Application Notes and Protocols for the Analytical Detection of 2-Amino-3-(quinolin-4-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Preamble: The Analytical Imperative for 2-Amino-3-(quinolin-4-yl)propanoic Acid 2-Amino-3-(quinolin-4-yl)propanoi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: The Analytical Imperative for 2-Amino-3-(quinolin-4-yl)propanoic Acid

2-Amino-3-(quinolin-4-yl)propanoic acid, a synthetic amino acid analog, and its derivatives are of increasing interest in pharmaceutical research. These compounds serve as crucial intermediates and pharmacophores in the development of novel therapeutics, particularly in the realms of neurological disorders and oncology. The precise and accurate quantification of this molecule is paramount throughout the drug development lifecycle—from synthesis and purification to formulation, stability testing, and pharmacokinetic studies. This document provides a comprehensive guide to the analytical techniques applicable to the detection and quantification of 2-Amino-3-(quinolin-4-yl)propanoic acid, offering both foundational principles and detailed, actionable protocols. The methodologies presented herein are designed to be robust and adhere to the principles of analytical method validation, ensuring data integrity and regulatory compliance.

Chromatographic Approaches: The Cornerstone of Quantification

High-performance liquid chromatography (HPLC) and its hyphenation with mass spectrometry (LC-MS) stand as the principal techniques for the analysis of 2-Amino-3-(quinolin-4-yl)propanoic acid due to their high resolution, sensitivity, and specificity.

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is a widely accessible and robust technique for the routine analysis of 2-Amino-3-(quinolin-4-yl)propanoic acid, particularly for purity assessments and content uniformity in drug substances and products. The quinoline moiety of the analyte possesses a strong chromophore, making UV detection a suitable choice.

Causality of Method Design: The selection of a reversed-phase column, such as a C18, is based on the nonpolar character of the quinoline ring, which will interact with the stationary phase. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve adequate retention and sharp peak shapes. The acidic pH of the mobile phase ensures the protonation of the amino group, enhancing its polarity and controlling its ionization state for consistent retention.

Sample Preparation Workflow

cluster_sample_prep Sample Preparation Sample Drug Substance or Formulation Dissolution Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) Sample->Dissolution Sonication Sonicate to Ensure Complete Dissolution Dissolution->Sonication Filtration Filter through 0.45 µm Syringe Filter Sonication->Filtration Vial Transfer to HPLC Vial Filtration->Vial

Figure 1: General sample preparation workflow for RP-HPLC analysis.

Detailed Protocol: RP-HPLC-UV Analysis

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 70% B

      • 15-17 min: 70% to 10% B

      • 17-20 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 230 nm (based on the UV absorbance maxima of the quinoline chromophore).[1]

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve 2-Amino-3-(quinolin-4-yl)propanoic acid in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample to a target concentration of 100 µg/mL in the same diluent. For formulations, this may involve extraction or dissolution followed by appropriate dilution.

  • Method Validation (as per ICH Q2(R1) Guidelines): [2]

    • Specificity: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that the method can resolve the analyte from its degradation products.[3][4][5]

    • Linearity: Analyze a series of solutions over a concentration range (e.g., 1-200 µg/mL).

    • Accuracy and Precision: Determine through replicate analysis of samples at different concentrations.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish based on signal-to-noise ratios.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

For enantioselective analysis, which is critical for pharmaceutical compounds, a dedicated chiral HPLC method is necessary. This can be achieved using a chiral stationary phase (CSP).

Causality of Method Design: Chiral stationary phases, such as those based on cinchona alkaloids or macrocyclic glycopeptides, provide a chiral environment that allows for differential interaction with the enantiomers of 2-Amino-3-(quinolin-4-yl)propanoic acid, leading to their separation.[6][7] The mobile phase composition is crucial for achieving optimal enantioselectivity and is often empirically determined.

Detailed Protocol: Chiral HPLC Analysis

  • Instrumentation:

    • HPLC system as described for RP-HPLC-UV.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase, e.g., CHIRALPAK® ZWIX(+) or a teicoplanin-based column.[7]

    • Mobile Phase: A mixture of methanol, acetonitrile, and acidic/basic modifiers (e.g., acetic acid and diethylamine) in varying proportions. The exact composition must be optimized for the specific CSP.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C (temperature can be varied to optimize separation).

    • Injection Volume: 5-10 µL.

    • Detection Wavelength: 230 nm.

  • Standard and Sample Preparation:

    • Prepare solutions of the racemic mixture and, if available, the individual enantiomers in the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalysis (e.g., in plasma or tissue samples) and for the detection of trace-level impurities.

Causality of Method Design: This technique couples the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically using electrospray ionization - ESI), and the resulting parent ion is fragmented. Specific fragment ions are then monitored, providing a high degree of certainty in identification and quantification, even in complex matrices.

LC-MS/MS Analysis Workflow

cluster_lcms_workflow LC-MS/MS Workflow Sample_Prep Sample Preparation (e.g., SPE or Protein Precipitation) LC_Separation HPLC Separation (Reversed-Phase or HILIC) Sample_Prep->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization MS1 Quadrupole 1 (Q1) (Parent Ion Selection) Ionization->MS1 Fragmentation Quadrupole 2 (Q2) (Collision-Induced Dissociation) MS1->Fragmentation MS2 Quadrupole 3 (Q3) (Fragment Ion Selection) Fragmentation->MS2 Detection Detector MS2->Detection

Figure 2: A schematic of the LC-MS/MS analytical workflow.

Detailed Protocol: LC-MS/MS Analysis

  • Instrumentation:

    • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Sample Preparation (from Plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte). Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

    • Solid-Phase Extraction (SPE): Condition a mixed-mode cation exchange SPE cartridge.[8][9] Load the pre-treated plasma sample. Wash the cartridge to remove interferences. Elute the analyte with a suitable solvent (e.g., methanol with 5% ammonium hydroxide). Evaporate the eluate and reconstitute in the initial mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Program: A fast gradient suitable for high-throughput analysis (e.g., 5% to 95% B in 3 minutes).

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: ESI Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • The specific parent and fragment ion masses would need to be determined by infusing a standard solution of 2-Amino-3-(quinolin-4-yl)propanoic acid into the mass spectrometer.

Comparative Overview of Chromatographic Techniques

ParameterRP-HPLC-UVChiral HPLC-UVLC-MS/MS
Principle Separation based on polarityEnantioselective separationSeparation followed by mass-based detection
Primary Application Purity, Assay, Content UniformityEnantiomeric PurityBioanalysis, Trace Impurity Analysis
Selectivity Moderate to HighVery High (for enantiomers)Very High
Sensitivity (Typical LOQ) ~0.1 µg/mL~0.1 µg/mL<1 ng/mL[10][11]
Matrix Tolerance ModerateModerateHigh
Cost & Complexity Low to ModerateModerateHigh

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and characterization of 2-Amino-3-(quinolin-4-yl)propanoic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The quinoline ring system exhibits characteristic UV absorbance. This technique is simple, rapid, and can be used for preliminary identification and quantification at higher concentrations.

  • Expected Absorbance: Quinoline derivatives typically show strong absorbance maxima in the UV region, often around 230 nm and with other bands at longer wavelengths.[1] The exact λmax should be determined experimentally in a suitable solvent (e.g., ethanol or methanol).

Fluorescence Spectroscopy

The quinoline moiety can be fluorescent, offering a highly sensitive detection method.[12] The fluorescence properties are often dependent on the solvent and pH.

  • Quantum Yield: The fluorescence quantum yield of quinoline itself can be low but is significantly influenced by substituents and the molecular environment.[13][14][15] Protonation of the quinoline nitrogen can enhance fluorescence.[13] The quantum yield of 2-Amino-3-(quinolin-4-yl)propanoic acid should be determined relative to a known standard (e.g., quinine sulfate).[1][16]

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

  • Characteristic Peaks:

    • N-H stretching (amine): Around 3300-3500 cm⁻¹.

    • O-H stretching (carboxylic acid): Broad absorption around 2500-3300 cm⁻¹.

    • C=O stretching (carboxylic acid): Around 1700-1725 cm⁻¹.

    • C=C and C=N stretching (quinoline ring): In the 1450-1650 cm⁻¹ region.[17][18]

    • C-N stretching: Around 1000-1350 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination.

  • ¹H NMR: The spectrum will show characteristic signals for the protons on the quinoline ring, the aliphatic protons of the propanoic acid side chain, and the amine proton.[2][19][20] Chemical shifts will be influenced by the solvent.

  • ¹³C NMR: The spectrum will reveal the number of unique carbon atoms and their chemical environments, confirming the carbon skeleton of the molecule.[19][21]

Conclusion and Future Perspectives

The analytical toolkit for 2-Amino-3-(quinolin-4-yl)propanoic acid is robust and multifaceted. For routine quality control, RP-HPLC-UV offers a reliable and cost-effective solution. When enantiomeric purity is a critical quality attribute, chiral HPLC is indispensable. For bioanalytical applications and trace-level analysis, LC-MS/MS provides unparalleled sensitivity and selectivity. Spectroscopic methods are essential for the foundational structural characterization of the molecule.

The protocols provided in this document serve as a validated starting point for method development and implementation. It is imperative that any method be fully validated in the laboratory where it is to be used, in accordance with the relevant regulatory guidelines, to ensure the generation of high-quality, reliable, and defensible analytical data.

References

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  • Jehangir, M. (2017). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Pharmaceutical Research, 6(4).
  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Deriv
  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2014). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Journal of Pharmaceutical and Biomedical Analysis, 96, 255-263.
  • Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. (2019).
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-250.
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  • A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. (2021). Metabolites, 11(11), 748.
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  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. (n.d.). AIT Bioscience.
  • Gecse, Z., Fülöp, F., & Péter, A. (2022). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 27(15), 4930.
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Method

Application Note: Elucidating the Structure of 2-Amino-3-(quinolin-4-yl)propionic acid through ¹H and ¹³C NMR Spectroscopy

Abstract This technical guide provides a comprehensive protocol and theoretical framework for the structural characterization of 2-Amino-3-(quinolin-4-yl)propionic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol and theoretical framework for the structural characterization of 2-Amino-3-(quinolin-4-yl)propionic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule of interest in medicinal chemistry and drug development, understanding its precise three-dimensional structure is paramount.[1] This document outlines detailed methodologies for sample preparation, data acquisition, and spectral interpretation. Predicted ¹H and ¹³C NMR chemical shifts are presented to serve as a benchmark for researchers. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel heterocyclic compounds.

Introduction: The Structural Significance of Quinoline-Containing Amino Acids

2-Amino-3-(quinolin-4-yl)propionic acid is a synthetic amino acid that incorporates the quinoline heterocyclic system, a scaffold prevalent in a wide array of biologically active compounds and pharmaceutical agents.[2] The quinoline moiety is a key pharmacophore in drugs with applications ranging from anticancer to anti-inflammatory agents.[1] The precise structural elucidation of such molecules is a critical step in understanding their structure-activity relationships (SAR) and optimizing their therapeutic potential.

NMR spectroscopy is an unparalleled, non-destructive analytical technique for determining the molecular structure of organic compounds in solution.[3] By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule. This application note serves as a practical guide to applying NMR spectroscopy for the definitive structural verification of 2-Amino-3-(quinolin-4-yl)propionic acid.

Predicted NMR Spectral Data

Due to the novelty of this specific compound, experimental spectra are not widely available. The following tables provide predicted ¹H and ¹³C NMR chemical shifts for 2-Amino-3-(quinolin-4-yl)propionic acid. These predictions are based on established chemical shift ranges for quinoline derivatives, amino acids, and the principles of additivity of substituent effects.[4][5][6] The numbering convention used for the predictions is illustrated in Figure 1.

Chemical structure of 2-Amino-3-quinolin-4-YL-propionic acid with atom numbering

Figure 1. Chemical structure and atom numbering of 2-Amino-3-(quinolin-4-yl)propionic acid.

Table 1: Predicted ¹H NMR Chemical Shifts
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-28.8 - 9.0d4-5Deshielded by adjacent nitrogen.
H-37.4 - 7.6d4-5Coupled to H-2.
H-58.0 - 8.2d8-9Aromatic proton on the benzene ring.
H-67.6 - 7.8t7-8Aromatic proton, coupled to H-5 and H-7.
H-77.8 - 8.0t7-8Aromatic proton, coupled to H-6 and H-8.
H-88.1 - 8.3d8-9Deshielded due to proximity to the heterocyclic ring.
H-α4.0 - 4.3t6-7Methine proton adjacent to amino and carboxyl groups.
H-β3.4 - 3.6d6-7Methylene protons adjacent to the quinoline ring.
-NH₂7.5 - 8.5br s-Broad signal, chemical shift is concentration and solvent dependent.
-COOH10.0 - 12.0br s-Broad signal of the carboxylic acid proton, dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Chemical Shifts
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1' (COOH)170 - 175Carbonyl carbon of the carboxylic acid.[7]
C-α50 - 55Alpha-carbon of the amino acid.[3]
C-β35 - 40Beta-carbon, attached to the quinoline ring.
C-2150 - 152Aromatic carbon adjacent to nitrogen.
C-3121 - 123Aromatic carbon coupled to C-2.
C-4148 - 150Aromatic carbon with the amino acid substituent.
C-4a128 - 130Bridgehead carbon.
C-5129 - 131Aromatic carbon.
C-6127 - 129Aromatic carbon.
C-7130 - 132Aromatic carbon.
C-8122 - 124Aromatic carbon.
C-8a148 - 150Bridgehead carbon adjacent to nitrogen.

Experimental Protocols

The following protocols are designed to yield high-quality NMR spectra for structural elucidation.

Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation.[8] For amino acids, solubility can be a challenge, and the choice of solvent is critical.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended starting solvent due to its excellent solvating power for polar molecules like amino acids.[9] Deuterated water (D₂O) with a small amount of DCl or NaOD to aid solubility can also be used, but this will result in the exchange of labile protons (-NH₂ and -COOH) with deuterium, causing their signals to disappear from the ¹H NMR spectrum.

  • Concentration: A sample concentration of 1-5 mM is recommended for ¹H NMR, while a higher concentration of 10-20 mM is preferable for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.[10]

  • Procedure:

    • Weigh 2-5 mg of 2-Amino-3-(quinolin-4-yl)propionic acid into a clean, dry vial.

    • Add 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

    • If necessary, gently warm the sample or use a sonicator to aid dissolution.

    • Once fully dissolved, filter the solution through a glass wool plug into a standard 5 mm NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), directly to the sample or use the residual solvent peak as an internal reference.

NMR Data Acquisition

The following are general parameters for data acquisition on a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64, depending on the concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-220 ppm.

    • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: 1-2 seconds.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Data Analysis and Interpretation Workflow

The process of interpreting the NMR spectra to confirm the structure of 2-Amino-3-(quinolin-4-yl)propionic acid follows a logical progression.

G cluster_0 Data Acquisition cluster_1 Spectral Processing cluster_2 Structural Elucidation acq_1h 1. Acquire 1D ¹H Spectrum acq_13c 2. Acquire 1D ¹³C Spectrum acq_1h->acq_13c acq_2d 3. Acquire 2D Spectra (COSY, HSQC, HMBC) acq_13c->acq_2d proc_ft 4. Fourier Transform acq_2d->proc_ft proc_phase 5. Phase Correction proc_ft->proc_phase proc_baseline 6. Baseline Correction proc_phase->proc_baseline proc_ref 7. Referencing (TMS or Solvent) proc_baseline->proc_ref elucid_1h 8. Assign ¹H Signals (Integration, Multiplicity, Chemical Shift) proc_ref->elucid_1h elucid_13c 9. Assign ¹³C Signals (Chemical Shift) elucid_1h->elucid_13c elucid_2d 10. Correlate using 2D NMR elucid_13c->elucid_2d elucid_final 11. Final Structure Verification elucid_2d->elucid_final

Caption: Workflow for NMR data acquisition, processing, and structural elucidation.

Causality Behind Experimental Choices

  • Choice of High-Field NMR: A higher field strength (e.g., 400 MHz or greater) is crucial for resolving complex spin systems, particularly in the aromatic region of the quinoline moiety where signals can be crowded.

  • Use of DMSO-d₆: This solvent is chosen not only for its solubilizing properties but also because it allows for the observation of exchangeable protons (-NH₂ and -COOH), which provide valuable structural information. In contrast, D₂O would lead to the loss of these signals.

  • Necessity of 2D NMR: While 1D spectra provide initial information, unambiguous assignment of all proton and carbon signals, especially for the quinoline ring, requires 2D correlation experiments. HSQC and HMBC are particularly powerful for piecing together the carbon skeleton and confirming the position of the propionic acid substituent.

Conclusion

This application note provides a robust framework for the ¹H and ¹³C NMR spectroscopic analysis of 2-Amino-3-(quinolin-4-yl)propionic acid. By following the detailed protocols for sample preparation and data acquisition, and utilizing the predicted spectral data as a guide, researchers can confidently verify the structure of this and related compounds. The methodologies described herein are fundamental to the advancement of drug discovery and development projects involving novel heterocyclic molecules.

References

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid. PubChem. Available at: [Link]

  • NMR sample prepar
  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • 2-Amino-3-[2(1H)-quinolinon-4-yl]-Propinonic acid. ChemBK. Available at: [Link]

  • [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. Unknown Source.
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  • Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. PubMed Central. Available at: [Link]

  • 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid hydrochloride. MySkinRecipes. Available at: [Link]

  • The 13C Chemical Shifts of Amino Acids in Aqueous Solution Containing Organic Solvents: Application to the Secondary Structure Characterization of Peptides in Aqueous Trifluoroethanol Solution. PubMed. Available at: [Link]

  • 1h and 13c nmr spectral assignments of an amino acid-coumarin hybrid. SciSpace. Available at: [Link]

  • 2-Amino-3-(quinolin-7-yl)propanoic acid. PubChem. Available at: [Link]

  • 1 H (a) and 13 C (b) NMR spectra of.... ResearchGate. Available at: [Link]

  • Introduction to NMR spectroscopy of proteins. Duke Computer Science. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. TSI Journals. Available at: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • NMR-Based Methods for Protein Analysis. ACS Publications. Available at: [Link]

  • 1 H and 13 C Chemical Shifts of Assigned Amino Acids a. ResearchGate. Available at: [Link]

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. Available at: [Link]

  • Propionic acid. Wikipedia. Available at: [Link]

  • Introductory note on the 13C NMR spectrum of propanoic acid. Doc Brown's Chemistry. Available at: [Link]

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Application

Application Note: The Strategic Role of 2-Amino-3-(quinolin-4-yl)propionic Acid in Modern Drug Discovery Platforms

Introduction: The Quinoline Scaffold as a Privileged Structure In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents; these are termed "privileged stru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents; these are termed "privileged structures." The quinoline ring, a bicyclic heterocycle of a benzene ring fused to a pyridine ring, is a quintessential example of such a scaffold.[1] Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5][6] This versatility stems from the quinoline core's ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.

This application note focuses on a specific, high-value building block: 2-Amino-3-(quinolin-4-yl)propionic acid . For clarity, this unnatural amino acid will be referred to by its common abbreviation, Ala(4-Qun) . By integrating the privileged quinoline scaffold directly into an amino acid framework, Ala(4-Qun) provides researchers with a powerful tool for three primary applications in drug discovery:

  • Peptidomimetic Design: Introducing significant conformational constraints into peptides.[7][8]

  • Fragment-Based Drug Discovery (FBDD): Serving as a versatile starting point for novel small molecule inhibitors.

  • Combinatorial Library Synthesis: Enabling the rapid generation of diverse quinoline-based compound libraries.[2]

This guide provides a technical overview of these applications and detailed protocols for the effective use of Ala(4-Qun) in a research setting.

Core Applications & Scientific Rationale

Application 1: A Conformationally Constrained Building Block for Peptidomimetics

Native peptides often fail as drug candidates due to their high conformational flexibility, which leads to poor target affinity and susceptibility to proteolytic degradation.[7] Introducing unnatural amino acids like Ala(4-Qun) imposes rigid structural constraints on the peptide backbone.[9][10]

Causality: The bulky, planar quinoline side chain sterically hinders free rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This pre-organizes the peptide into a more defined conformation, which can lead to a significant increase in binding affinity by reducing the entropic penalty of binding to a target receptor.[7] This strategy has been successfully used to develop potent and selective pharmacological agents.[7]

  • Key Advantages:

    • Enhanced Target Affinity: By locking the peptide into a bioactive conformation.

    • Increased Proteolytic Stability: The unnatural side chain can shield nearby peptide bonds from enzymatic cleavage.

    • Improved Selectivity: A rigid conformation can better discriminate between closely related receptor subtypes.

G cluster_0 Flexible Peptide cluster_1 Constrained Peptide with Ala(4-Qun) P1 Conformation A P2 Conformation B P1->P2 High Entropy P3 Conformation C (Active) P2->P3 Random Coil Receptor Target Receptor P3->Receptor Binding (High Entropic Cost) CP Locked Bioactive Conformation CP->Receptor High-Affinity Binding (Low Entropic Cost) CP_Note Low Entropy

Application 2: Scaffold for CNS-Active Compound Development

The quinoline scaffold is a known pharmacophore for targets within the central nervous system (CNS). Notably, various quinoline derivatives act as antagonists at the N-methyl-D-aspartate (NMDA) receptor, a critical ion channel involved in synaptic plasticity and neurological function.[11][12][13] Overactivation of NMDA receptors is implicated in several neuropathologies.

Causality: Ala(4-Qun) provides a chemically tractable starting point for developing novel NMDA receptor antagonists. The amino acid backbone offers two distinct points for chemical modification—the N-terminus (amine) and the C-terminus (carboxylic acid)—allowing for the exploration of structure-activity relationships (SAR) around the core quinoline pharmacophore.

G cluster_0 Chemical Diversification Ala4Qun Ala(4-Qun) Core Scaffold N_Term N-Terminus Modification (e.g., Acylation, Alkylation) Ala4Qun->N_Term C_Term C-Terminus Modification (e.g., Amidation, Esterification) Ala4Qun->C_Term Library Diverse Compound Library N_Term->Library C_Term->Library HTS High-Throughput Screening Library->HTS Target NMDA Receptor Target HTS->Target Identifies Hits Lead Lead Compound Target->Lead Optimization

Experimental Protocols

Protocol 1: Incorporation of Fmoc-L-Ala(4-Qun)-OH into a Peptide via Automated Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for incorporating Ala(4-Qun) into a target peptide sequence using the Fmoc/tBu (Fluorenylmethyloxycarbonyl/tert-butyl) protection strategy, which is favored for its mild deprotection conditions.[14][15][16]

Rationale: SPPS allows for the stepwise assembly of amino acids on a solid resin support, simplifying purification by allowing excess reagents and byproducts to be washed away after each step.[17][18] The use of an automated synthesizer ensures high reproducibility and efficiency.

Materials:

  • Fmoc-L-Ala(4-Qun)-OH

  • Rink Amide MBHA resin (or other suitable resin depending on C-terminal requirement)[19]

  • Standard Fmoc-protected amino acids

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: High-purity, amine-free DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Automated Peptide Synthesizer

Step-by-Step Methodology:

  • Resin Preparation:

    • Place 0.1 mmol of Rink Amide resin in the synthesizer reaction vessel.

    • Swell the resin in DMF for 30 minutes, followed by a wash with DCM and then DMF.[17]

  • Initial Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes to ensure complete removal of the Fmoc group from the resin linker.

    • Wash the resin thoroughly with DMF (5 times).

  • First Amino Acid Coupling (Standard AA):

    • Couple the C-terminal amino acid as per the standard synthesizer protocol (typically a 4-fold molar excess of Fmoc-amino acid, HBTU, and DIPEA for 45 minutes).

    • Wash with DMF.

  • Iterative Synthesis Cycle (Deprotection & Coupling):

    • Repeat the Fmoc deprotection step (Step 2).

    • Proceed with coupling the next amino acid in the sequence.

  • Incorporation of Fmoc-L-Ala(4-Qun)-OH:

    • Causality: Due to the steric bulk of the quinoline side chain, a standard coupling time may be insufficient. An extended or double-coupling protocol is recommended to drive the reaction to completion.

    • Prepare a solution of Fmoc-L-Ala(4-Qun)-OH (0.4 mmol, 4 eq), HBTU (0.4 mmol, 4 eq), and DIPEA (0.8 mmol, 8 eq) in DMF.

    • Add the activation mixture to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2 hours.

    • Optional but Recommended: Drain the vessel, wash with DMF, and repeat the coupling step with a fresh solution of reagents ("double coupling") to maximize yield and prevent deletion sequences.

    • Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling.

  • Final Deprotection and Cleavage:

    • Once the full sequence is assembled, perform a final Fmoc deprotection.

    • Wash the peptide-resin extensively with DMF, then DCM, and dry under vacuum.

    • Treat the dried resin with the cleavage cocktail (e.g., 10 mL for 0.1 mmol scale) for 3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, decant the ether, and dry the peptide pellet.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the mass of the final product via mass spectrometry (e.g., ESI-MS).

Protocol 2: High-Throughput Screening (HTS) of a Quinoline-based Library for Kinase Inhibition

This protocol describes a generic, adaptable HTS assay to screen a library of compounds derived from the Ala(4-Qun) scaffold against a target protein kinase. The assay measures the amount of ADP produced, which is a universal product of kinase reactions.[20]

Rationale: Protein kinases are a major class of drug targets, particularly in oncology.[21][22] HTS allows for the rapid testing of thousands of compounds to identify initial "hits" that can modulate the activity of a target kinase.[23] Radiometric assays are considered the gold standard for their direct measurement of enzyme activity and low rate of false positives.[24]

Materials:

  • Purified, active target kinase

  • Specific peptide substrate for the kinase

  • [γ-³³P]ATP (radioactive ATP)

  • Ala(4-Qun)-derived compound library (dissolved in DMSO)

  • Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • Stop Solution: 75 mM Phosphoric Acid

  • Phosphocellulose Filter Plates (e.g., P81)

  • Microplate Scintillation Counter

Step-by-Step Methodology:

  • Plate Preparation:

    • Using a liquid handler, dispense 100 nL of each compound from the Ala(4-Qun) library (typically at 10 mM in DMSO) into individual wells of a 384-well assay plate.

    • Include control wells: "negative control" (DMSO only) and "positive control" (a known inhibitor of the kinase, if available).

  • Enzyme & Substrate Addition:

    • Prepare a "Kinase/Substrate Mix" in assay buffer containing the target kinase and its peptide substrate at 2x the final desired concentration.

    • Dispense 5 µL of this mix into each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare an "ATP Mix" in assay buffer containing non-radioactive ATP and [γ-³³P]ATP at 2x the final desired concentration (e.g., final concentration of 10 µM ATP).

    • Add 5 µL of the ATP Mix to each well to start the reaction. The final reaction volume is now 10 µL.

    • Incubate the plate at 30°C for 60 minutes. The exact time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Substrate Capture:

    • Stop the reaction by adding 10 µL of Stop Solution to each well.

    • Transfer the entire 20 µL volume from each well to a corresponding well on a phosphocellulose filter plate.

    • Causality: The phosphocellulose membrane binds positively charged peptides (the substrate) but not negatively charged ATP/ADP. This allows for the separation of the radiolabeled product (phosphorylated peptide) from the unused radiolabeled reactant ([γ-³³P]ATP).

    • Incubate for 30 minutes to allow for binding.

  • Washing and Detection:

    • Wash the filter plate 4 times with 0.1% phosphoric acid to remove unbound [γ-³³P]ATP.

    • Dry the plate completely.

    • Add scintillant to each well and read the plate on a microplate scintillation counter to measure the amount of incorporated ³³P.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the DMSO controls.

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

    • Hits are then subjected to secondary screening and IC₅₀ determination.

Data Summary Table:

ParameterFmoc-L-Ala(4-Qun)-OH
Molecular Formula C₂₇H₂₂N₂O₄
Molecular Weight 450.48 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP
SPPS Coupling Time 2 hours (Recommend Double Coupling)
Cleavage Condition Standard TFA-based cocktails

Conclusion

2-Amino-3-(quinolin-4-yl)propionic acid, or Ala(4-Qun), is a highly valuable and versatile building block for modern drug discovery platforms. Its inherent properties as a conformationally constrained amino acid make it an excellent tool for enhancing the drug-like properties of peptides.[25] Furthermore, the privileged quinoline scaffold provides a robust starting point for the development of novel small molecule therapeutics targeting a range of diseases, from cancer to neurological disorders. The protocols provided herein offer a validated framework for researchers to effectively integrate this powerful reagent into their discovery workflows, accelerating the journey from initial concept to lead compound.

References

  • Quinoline Derivatives in Discovery and Development of Pesticides. (2024). PubMed.
  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. (n.d.). PubMed Central.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (n.d.). PubMed Central.
  • High-throughput screening for kinase inhibitors. (2005). PubMed.
  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. (n.d.). MDPI.
  • 2-Amino-3-[2(1H)-Quinolinon-4-Yl]Propanoic Acid HCl Request for Quotation. (2024). ChemBK.
  • Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.
  • Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. (2020). Life Chemicals.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). PubMed Central.
  • Design, synthesis, and evaluation of the pharmacological activity of novel NMDA receptor antagonists based on the germacrone scaffold. (2025). PubMed.
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (n.d.). PubMed.
  • Special Issue : Quinoline and Quinazoline Derivatives: A Valuable Prospect for Drug Discovery. (n.d.). MDPI.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Royal Society of Chemistry.
  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. (n.d.). National Institutes of Health.
  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. (2022). Biomatik.
  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). PubMed.
  • Kinase Screening Assay Services. (n.d.). Reaction Biology.
  • Constrained Peptides in Drug Discovery and Development. (n.d.). SciSpace.
  • Fmoc-L-amino acids. (n.d.). Aapptec Peptides.
  • (R)-2-Amino-3-(quinolin-2-yl)propanoic Acid. (n.d.). Benchchem.
  • Structure and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. (2025). ResearchGate.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). CEM Corporation.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020). Nowick Lab.
  • Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. (n.d.). PubMed.
  • Conformationally Constrained Histidines in the Design of Peptidomimetics. (n.d.). MDPI.
  • Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. (n.d.). PubMed.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2025). ResearchGate.
  • High Throughput Screening for Protein Kinase Inhibitors. (2005). Bentham Science.
  • Advances in Fmoc solid-phase peptide synthesis. (n.d.). PubMed Central.
  • (S)-2-Amino-3-quinolin-2-yl-propionic acid. (2023). Smolecule.
  • Biological Activity of Glycine and Alanine Derivatives of Quaternary Ammonium Salts. (n.d.). PubMed.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. (2025). ResearchGate.
  • Advanced Peptide Synthesis: The Role of Fmoc-L-4-Cyanophenylalanine. (2026). Peptide Synthesis.
  • Novel Potent N-Methyl-d-aspartate (NMDA) Receptor Antagonists or σ1 Receptor Ligands Based on Properly Substituted 1,4-Dioxane Ring. (2015). PubMed.
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents. (n.d.). National Institutes of Health.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation. (2017). ResearchGate.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PubMed Central.
  • Quinoline as a privileged scaffold in cancer drug discovery. (n.d.). PubMed.

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Technical Notes & Optimization

Troubleshooting

purification techniques for 2-Amino-3-quinolin-4-YL-propionic acid

An authoritative guide from our Senior Application Scientists, this Technical Support Center provides in-depth troubleshooting and FAQs for the purification of 2-Amino-3-quinolin-4-YL-propionic acid. We address common ch...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide from our Senior Application Scientists, this Technical Support Center provides in-depth troubleshooting and FAQs for the purification of 2-Amino-3-quinolin-4-YL-propionic acid. We address common challenges encountered by researchers and drug development professionals, offering field-proven insights and detailed protocols to ensure the highest purity for your downstream applications.

Understanding the Molecule: Key Physicochemical Properties

Before selecting a purification strategy, it is critical to understand the physicochemical properties of 2-Amino-3-quinolin-4-YL-propionic acid. This molecule is an amino acid derivative, meaning it possesses both a basic amino group and an acidic carboxylic acid group. This zwitterionic nature, combined with the aromatic quinoline moiety, governs its solubility and chromatographic behavior.

PropertyValue / ObservationSource
Molecular Formula C₁₂H₁₂N₂O₃[1]
Molar Mass 232.24 g/mol [1]
Appearance White to off-white solid/crystalline powder[2][3]
Melting Point ~290°C (with decomposition)[1]
pKa (Predicted) 2.22 ± 0.10[1]
Solubility DMSO (Slightly), Methanol (Slightly)[1]
Aqueous Solubility The related HCl salt is soluble in water at 1 mg/mL with sonication and pH adjustment to 2.[3]

This data indicates the compound is polar and its solubility is highly dependent on pH. At its isoelectric point (pI), it will have minimal solubility in aqueous media, a principle that can be exploited for crystallization. In contrast, at low pH (fully protonated) or high pH (fully deprotonated), its solubility in water increases.

Purification Strategy Decision Framework

The optimal purification technique depends on the initial purity of your crude material, the scale of your experiment, and the required final purity. The following decision tree provides a general framework for selecting your approach.

Purification_Strategy Start Crude 2-Amino-3- quinolin-4-YL-propionic acid Purity_Check Assess Crude Purity (TLC, LCMS, NMR) Start->Purity_Check Recrystallization Recrystallization / Precipitation Purity_Check->Recrystallization >85% Pure Major Impurities Structurally Dissimilar Flash_Chrom Flash Chromatography Purity_Check->Flash_Chrom <85% Pure OR Structurally Similar Impurities Final_Product High Purity Product (>98%) Recrystallization->Final_Product Flash_Chrom->Recrystallization Further Polishing Prep_HPLC Preparative HPLC Flash_Chrom->Prep_HPLC Difficult Separation (e.g., diastereomers) Prep_HPLC->Final_Product

Caption: A decision tree for selecting the appropriate purification method.

Troubleshooting and FAQs: Crystallization & Precipitation

Crystallization is often the most efficient method for purifying amino acids on a large scale, leveraging their poor solubility at the isoelectric point (pI).[4]

Q1: My compound will not crystallize and instead oils out. What is happening and how can I fix it?

A1: Oiling out occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the presence of impurities that disrupt crystal formation or because the supersaturation level is too high.

  • Causality: Impurities can act as "crystal poisons," inhibiting the ordered arrangement of molecules. Alternatively, rapid cooling or excessive addition of an anti-solvent can cause the compound's solubility limit to be exceeded so quickly that molecules don't have time to orient themselves into a crystal.

  • Troubleshooting Steps:

    • Reduce Cooling Rate: Allow the solution to cool to room temperature slowly, and then transfer it to a 4°C refrigerator. Avoid placing a hot solution directly into an ice bath.

    • Trituration: Try to "shock" the oil into solidifying. Add a small amount of a non-solvent in which the compound is immiscible (e.g., hexanes, diethyl ether), and scratch the inside of the flask with a glass rod at the oil's surface. Vigorous stirring can also help.

    • Solvent System Re-evaluation: The chosen solvent may be too good. A solvent system where the compound has moderate solubility at high temperatures and very low solubility at low temperatures is ideal. If using an anti-solvent, add it dropwise to the point of persistent cloudiness, then add a few drops of the primary solvent to redissolve, and then cool slowly.

    • Pre-Purification: If impurities are the issue, a quick pass through a silica plug or a charcoal treatment might be necessary before attempting recrystallization again.

Q2: How do I perform a pH-swing precipitation for this zwitterionic compound?

A2: This is a highly effective technique that exploits the compound's amphoteric nature. The principle is to dissolve the crude material at a pH where it is highly soluble (as a salt) and then adjust the pH to its isoelectric point (pI) where it is least soluble, causing it to precipitate out, leaving many impurities behind.

  • Expertise & Experience: Since the compound has a basic quinoline nitrogen, a carboxylic acid, and an alpha-amino group, its charge state is complex. However, the general principle for amino acids holds.[5] You can dissolve it in either acidic or basic aqueous solutions.

Protocol: pH-Swing Precipitation
  • Dissolution (Acidic): Dissolve the crude compound in a minimal amount of dilute aqueous acid (e.g., 1 M HCl). The compound will form a soluble hydrochloride salt.[3]

  • Dissolution (Basic): Alternatively, dissolve the crude compound in a minimal amount of dilute aqueous base (e.g., 1 M NaOH). The compound will form a soluble sodium carboxylate salt.

  • Filtration (Optional): If there are insoluble impurities, filter the solution at this stage.

  • Precipitation: Slowly add a dilute base (if starting from acid) or acid (if starting from base) dropwise with vigorous stirring. Monitor the pH. As you approach the isoelectric point (pI), the compound will begin to precipitate as a white solid. Continue adding until no further precipitation is observed.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove residual salts, followed by a non-solvent like cold acetone or diethyl ether to aid in drying.

  • Drying: Dry the purified solid under vacuum.

Q3: My yield from crystallization is very low. How can I improve it?

A3: Low yield is typically caused by using too much solvent, incomplete precipitation, or premature crystallization.

  • Troubleshooting Steps:

    • Minimize Solvent: During dissolution for recrystallization, use the absolute minimum amount of hot solvent required to fully dissolve the compound. Add the solvent in small portions.

    • Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and try to force more precipitation (e.g., by adding an anti-solvent or placing it in a freezer). If a significant amount of solid crashes out, your initial crystallization was inefficient. You can recover this second crop, though it may be of lower purity.

    • Evaporate Solvent: A common method for amino acid crystallization is to concentrate the solution by evaporation before cooling.[6][7] This ensures the solution is saturated upon cooling, leading to a better yield.

Troubleshooting and FAQs: Chromatographic Purification

For complex mixtures or when high purity is essential, chromatography is the method of choice. Given the polar and ionizable nature of 2-Amino-3-quinolin-4-YL-propionic acid, both reverse-phase and ion-exchange chromatography are primary candidates.

Reverse-Phase Chromatography (RPC)

In RPC, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (typically water/acetonitrile or water/methanol).[8][9] More polar compounds elute first.

Q4: My compound streaks badly or doesn't move from the baseline on a standard silica gel TLC plate. Is normal-phase chromatography viable?

A4: This is expected behavior. The zwitterionic nature of the amino acid leads to very strong, non-specific binding to the acidic silanols of standard silica gel. Normal-phase chromatography is generally not recommended for this class of compounds without significant mobile phase modification. If you must use it, adding modifiers like acetic acid or formic acid (to protonate the amino group) or ammonia/triethylamine (to deprotonate the silanols) to your mobile phase is essential. However, reverse-phase is a far superior choice.

Q5: What are the best starting conditions for reverse-phase HPLC purification?

A5: The key to successful RPC of ionizable compounds is controlling the pH of the mobile phase.

  • Causality: The retention of your compound on a C18 column is driven by hydrophobic interactions.[10] By adjusting the pH, you control the ionization state of the amino and carboxyl groups. In its neutral zwitterionic form, the compound is highly polar and will have little retention. By suppressing the ionization of one of the groups, you increase its overall hydrophobicity and retention.

  • Recommended Starting Protocol:

    • Column: C18-bonded silica.

    • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. Using an acidic modifier protonates the amino group but keeps the carboxylic acid neutral, providing a consistent charge state and good peak shape.

    • Mobile Phase B: 0.1% Formic Acid or 0.1% TFA in Acetonitrile.

    • Gradient: Start with a shallow gradient, for example, 5-50% Mobile Phase B over 20-30 minutes.

    • Detection: UV detection is effective due to the quinoline chromophore. Monitor at wavelengths around 254 nm and 280 nm.

Q6: I am trying to separate enantiomers. How can this be done?

A6: Separating enantiomers requires a chiral environment. Since 2-Amino-3-quinolin-4-YL-propionic acid is chiral, obtaining a single enantiomer is often a critical goal in drug development.[11]

  • Approach 1: Chiral Derivatization: React the racemic amino acid with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated using standard reverse-phase HPLC.[12][13][14]

  • Approach 2: Chiral Stationary Phase (CSP): Use a specialized HPLC column where the stationary phase itself is chiral. The enantiomers will have different affinities for the CSP, leading to different retention times. This method is often preferred as it avoids additional reaction and cleanup steps.

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge.[15][16] It is an excellent technique for purifying amino acids from other charged or neutral impurities.[5][17]

IEX_Principle cluster_0 Cation Exchange (e.g., SP Sepharose) cluster_1 Anion Exchange (e.g., Q Sepharose) Node_CEX Resin (-) pH_Low Low pH (e.g., pH 3) Analyte is Cationic (+) BINDS to Resin Node_CEX->pH_Low Binding pH_High_CEX High pH (e.g., pH 9) Analyte is Anionic (-) ELUTES from Resin pH_Low->pH_High_CEX Elution (pH or Salt Gradient) Node_AEX Resin (+) pH_High High pH (e.g., pH 9) Analyte is Anionic (-) BINDS to Resin Node_AEX->pH_High Binding pH_Low_AEX Low pH (e.g., pH 3) Analyte is Cationic (+) ELUTES from Resin pH_High->pH_Low_AEX Elution (pH or Salt Gradient)

Caption: Principles of Ion-Exchange Chromatography for an amphoteric molecule.

Q7: Should I use cation or anion exchange chromatography?

A7: The choice depends on the pI of your target molecule and the charge characteristics of your major impurities at a given pH.

  • Cation Exchange (e.g., using a strongly acidic cation resin):

    • Principle: The resin is negatively charged. You will operate at a pH below the pI of your compound, where it carries a net positive charge and binds to the resin.

    • When to Use: This is effective if your major impurities are anionic or neutral at the loading pH, as they will pass through the column without binding.

  • Anion Exchange (e.g., using a strongly basic anion resin):

    • Principle: The resin is positively charged. You will operate at a pH above the pI of your compound, where it carries a net negative charge and binds.

    • When to Use: This is effective if your major impurities are cationic or neutral at the loading pH.

Q8: My protein precipitates on the ion-exchange column. What should I do?

A8: While this question often relates to proteins, the principle applies to amino acids with low solubility like this one. Precipitation occurs when the concentration of the compound in a specific band on the column exceeds its solubility limit in the mobile phase.[5]

  • Troubleshooting Steps:

    • Reduce Sample Load: Decrease the amount of crude material loaded onto the column.

    • Use a Shallower Gradient: Elute the compound using a more gradual increase in salt concentration or a slower change in pH. This broadens the peak, keeping the concentration at any given point lower.

    • Increase Flow Rate: A higher flow rate can sometimes reduce the time the concentrated band spends on the column, mitigating precipitation.

    • Check Buffer pH: Ensure the pH of your buffers is stable and correct. A drift in pH during the run could inadvertently bring the compound to its pI on the column, causing it to crash out.[18]

References
  • Dow Chemical Company. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • ChemBK. (2024). 2-Amino-3-[2(1H)-Quinolinon-4-Yl]Propanoic Acid HCl Request for Quotation. ChemBK.com. Retrieved from [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Phenomenex.com. Retrieved from [Link]

  • Sino Biological. (n.d.). Protein Purification by Ion Exchange Chromatography. SinoBiological.com. Retrieved from [Link]

  • Asian Journal of Chemistry. (2024). Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine. Asian Journal of Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Csapó, J. et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria. Retrieved from [Link]

  • Molecules. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. MDPI. Retrieved from [Link]

  • Molecules. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Retrieved from [Link]

  • Journal of Chromatographic Science. (2012). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. PubMed. Retrieved from [Link]

  • GEA. (n.d.). Crystallization of Amino Acids. GEA.com. Retrieved from [Link]

  • ChemBK. (2024). 2-Amino-3-[2(1H)-quinolinon-4-yl]-Propinonic acid Request for Quotation. ChemBK.com. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation. ResearchGate. Retrieved from [Link]

  • Google Patents. (1992). Method for crystallization of amino acids.
  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chromtech.com. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Reverse Phase Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid HCl. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • National Institutes of Health. (2014). Crystallization of Amino Acids on a 21-well Circular PMMA Platform. NIH.gov. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026). Confined Chiral Pd(II) Catalyst-Enabled Enantioselective Intramolecular Aminoalkylation of Alkenes. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]

  • YouTube. (2022). Ion exchange chromatography protein purification and isoelectric point (pI). Retrieved from [Link]

  • Biotage. (2023). What is the Chemistry Behind Reversed-Phase Flash Chromatography?. Biotage.com. Retrieved from [Link]

  • Teledyne ISCO. (2022). Purification of modified amino acids. Teledyneisco.com. Retrieved from [Link]

  • Journal of the American Chemical Society. (1956). The Chromatography of Amino Acids on Ion Exchange Resins. ACS Publications. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Sielc.com. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Derivatization of 2-Amino-3-(quinolin-4-yl)propionic Acid

Welcome to the technical support center for the derivatization of 2-Amino-3-(quinolin-4-yl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 2-Amino-3-(quinolin-4-yl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common synthetic transformations involving this versatile building block. The unique structure of this amino acid, featuring a bulky, heterocyclic quinoline moiety, presents specific challenges and opportunities in synthesis. This document will equip you with the knowledge to navigate these complexities and achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when working with 2-Amino-3-(quinolin-4-yl)propionic acid?

A1: The primary challenges stem from its structural features:

  • Poor Solubility: The rigid, aromatic quinoline ring and the zwitterionic nature of the amino acid can lead to low solubility in common organic solvents.

  • Competing Nucleophilicity: The quinoline ring nitrogen can act as a competing nucleophile in some reactions, leading to undesired side products.

  • Steric Hindrance: The bulky quinoline group can sterically hinder reactions at the amino and carboxyl groups.

  • Racemization: The chiral center is susceptible to racemization under harsh reaction conditions.

Q2: What is a good starting solvent for reactions with this amino acid?

A2: Due to its limited solubility, a good starting point is often a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). For some reactions, a mixture of solvents, such as dioxane/water, may be necessary to achieve sufficient solubility of all reactants.[1] It is crucial to ensure the starting material is fully dissolved before proceeding with the reaction to avoid heterogeneous mixtures and incomplete conversions.

Q3: How can I monitor the progress of my derivatization reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring reaction progress.[1] Use a suitable mobile phase, often a mixture of a polar solvent like ethyl acetate and a nonpolar solvent like hexane, to achieve good separation of the starting material, product, and any byproducts. Staining with ninhydrin can be used to visualize the amino group of the starting material. Additionally, LC-MS (Liquid Chromatography-Mass Spectrometry) is a powerful tool for monitoring the reaction, allowing for the identification of the desired product and any intermediates or side products by their mass-to-charge ratio.

Q4: What are the most common derivatizations performed on this amino acid?

A4: The most common derivatizations involve modifications of the amino and carboxyl groups, including:

  • N-acylation: Formation of an amide bond at the amino group.

  • Esterification: Conversion of the carboxylic acid to an ester.

  • Peptide coupling: Formation of a peptide bond with another amino acid or peptide.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem 1: Low Yield in N-Acylation or Peptide Coupling Reactions
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete activation of the carboxylic acid. - Use a more potent coupling agent like HATU or HCTU.[2] - Ensure your coupling reagents (e.g., EDC, HOBt) are fresh and anhydrous.The sterically hindered nature of the quinoline moiety may require a more reactive activated species to facilitate efficient coupling. Moisture can deactivate coupling reagents.
Poor solubility of the starting material. - Gently warm the reaction mixture in DMF or DMSO to ensure complete dissolution before adding coupling reagents. - Consider using a solvent system like dioxane/water if compatible with your reagents.A homogeneous reaction mixture is essential for complete reaction. Undissolved starting material will not react.
Side reaction with the quinoline nitrogen. - This is less likely to be a major issue with acylation at the amino group, as the primary amine is significantly more nucleophilic. However, if suspected, consider using a milder activating agent or lower reaction temperature.The quinoline nitrogen is a weaker nucleophile than the primary amine. However, with highly reactive acylating agents, side reactions are possible.
Steric hindrance from the quinoline moiety. - Increase the reaction time. - Use a slight excess (1.1-1.2 equivalents) of the coupling partner.The bulky quinoline group can slow down the reaction rate. A modest excess of the less sterically hindered reactant can help drive the reaction to completion.
Problem 2: Formation of Multiple Products or Impurities
Potential Cause Troubleshooting Steps Scientific Rationale
Racemization at the chiral center. - Use a racemization-suppressing additive like HOBt or Oxyma Pure with your coupling reagent.[3] - Avoid strong bases and high temperatures.The formation of an oxazolone intermediate during carboxyl activation can lead to racemization. Additives can suppress this by forming an active ester that is less prone to racemization.
Side reactions on the quinoline ring. - Under strongly acidic or oxidizing conditions, the quinoline ring can undergo side reactions. Ensure your reaction conditions are as mild as possible.The quinoline ring is an aromatic heterocycle and can be susceptible to electrophilic substitution or oxidation under harsh conditions.
Dimerization or polymerization. - Use a more dilute reaction concentration. - Add the activated amino acid slowly to the reaction mixture containing the coupling partner.High concentrations can favor intermolecular reactions, leading to the formation of dimers or polymers.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps Scientific Rationale
Product is insoluble and precipitates from the reaction mixture. - If the product is the desired material, this can be an advantage. Filter the solid and wash with a suitable solvent to remove impurities. - If co-precipitation with byproducts is an issue, try to perform the reaction in a solvent where the product remains soluble and then use anti-solvent precipitation for purification.The derivatized product may have significantly different solubility properties than the starting material.
Product streaks on silica gel during column chromatography. - Add a small amount of a polar solvent like methanol or a modifier like triethylamine to the eluent. - Consider using a different stationary phase, such as alumina or reverse-phase silica.The quinoline nitrogen can interact strongly with the acidic silica gel, leading to poor chromatographic performance. A basic modifier can neutralize the active sites on the silica.
Product is difficult to separate from unreacted starting material. - Ensure the reaction goes to completion by monitoring with TLC or LC-MS. - If the product has a different charge state than the starting material (e.g., esterification of the acid), an acid-base extraction during workup can be effective.A well-planned workup procedure can significantly simplify the final purification step.

Experimental Protocols

Protocol 1: N-Boc Protection of 2-Amino-3-(quinolin-4-yl)propionic Acid

This protocol describes the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, a common step before further derivatization of the carboxylic acid.

Workflow Diagram:

N_Boc_Protection A Dissolve Amino Acid & Base B Add (Boc)2O A->B Acetone/Water, Et3N C Reaction Stirring (rt, 4-12h) B->C Room Temperature D Aqueous Workup & Extraction C->D Monitor by TLC E Purification D->E Acidify & Extract with EtOAc F N-Boc Protected Product E->F Crystallization or Chromatography

Caption: N-Boc protection workflow.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, suspend 2-Amino-3-(quinolin-4-yl)propionic acid (1.0 eq) in a 2:1 mixture of acetone and water.[4]

  • Basification: Add triethylamine (Et3N, 1.5 eq) to the suspension with stirring. The mixture should become a clear solution.

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq).

  • Reaction: Continue stirring the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Remove the acetone under reduced pressure.

    • Extract the remaining aqueous layer with a nonpolar solvent like ether to remove any unreacted (Boc)2O.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a dilute acid (e.g., 1M HCl).

    • Extract the acidified aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Evaporate the solvent to yield the crude N-Boc protected product. This can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: Methyl Esterification of N-Boc-2-amino-3-(quinolin-4-yl)propionic Acid

This protocol describes the esterification of the carboxylic acid after the amino group has been protected.

Workflow Diagram:

Esterification A Dissolve N-Boc Amino Acid B Add Base & Methyl Iodide A->B DMF C Reaction Stirring (rt, 12-24h) B->C K2CO3, MeI D Aqueous Workup & Extraction C->D Monitor by TLC E Purification D->E Dilute with Water & Extract with EtOAc F Methyl Ester Product E->F Column Chromatography Peptide_Coupling A Dissolve N-Boc Amino Acid & Amino Ester B Add HOBt & EDC A->B Anhydrous DCM or DMF C Reaction Stirring (0°C to rt) B->C DIEA (optional) D Aqueous Workup & Extraction C->D Monitor by TLC/LC-MS E Purification D->E Wash with aq. NaHCO3, aq. citric acid F Dipeptide Product E->F Column Chromatography

Sources

Troubleshooting

Technical Support Center: Troubleshooting Inconsistent Bioassay Results for 2-Amino-3-quinolin-4-YL-propionic acid

Here is the technical support center for troubleshooting inconsistent results in 2-Amino-3-quinolin-4-YL-propionic acid bioassays: Welcome to the technical support center for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for troubleshooting inconsistent results in 2-Amino-3-quinolin-4-YL-propionic acid bioassays:

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-3-quinolin-4-YL-propionic acid and its derivatives. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve inconsistencies in your bioassays. Our approach is built on explaining the causality behind experimental choices to ensure your protocols are robust and self-validating.

Introduction: The Challenge of Quinoline-Based Compounds

2-Amino-3-quinolin-4-YL-propionic acid is an amino acid derivative incorporating a quinoline moiety, a privileged scaffold in medicinal chemistry.[1] Derivatives of this class are investigated for a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroactive properties, often through mechanisms like enzyme inhibition or receptor modulation.[1][2][3]

However, the very properties that make these molecules biologically interesting—their heterocyclic structure and potential for diverse interactions—can also introduce experimental variability. Inconsistent results are common hurdles, often stemming from issues with compound handling, assay design, or cellular context.[4] This guide provides a structured approach to identifying and mitigating these variables.

Section 1: Foundational Compound Management (Pre-Assay Troubleshooting)

The most frequent source of assay variability begins before the first plate is ever seeded. Ensuring the integrity and correct preparation of your test compound is the bedrock of reproducible science.

FAQ 1: How can I be sure I am using the correct compound and what are the initial handling steps?

Answer: Verification and proper handling are critical. The chemical name "2-Amino-3-quinolin-4-YL-propionic acid" can have several related structures.

  • Isomer Confirmation: First, confirm the precise isomer you are working with. The quinoline nitrogen position and the attachment point of the propionic acid chain are key (e.g., quinolin-2-yl vs. quinolin-4-yl).[1][5] If you are working with a chiral center, confirm the enantiomer ((R) or (S)).[1] Vendor documentation, including a Certificate of Analysis with HPLC/NMR data, is essential for confirming purity (ideally ≥98%) and identity.[4]

  • Initial Storage: Upon receipt, store the solid compound under the conditions recommended by the supplier, typically at -20°C in a desiccated environment to protect it from moisture and degradation.[4]

FAQ 2: My compound won't dissolve in aqueous buffers. What is the correct procedure for preparing stock solutions?

Answer: This is a very common issue. Quinoline derivatives frequently exhibit poor solubility in water and ethanol but show good solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[4]

  • Causality: The planar, heterocyclic quinoline ring system lends the molecule a hydrophobic character, making it difficult to dissolve in polar protic solvents like water. DMSO is a polar aprotic solvent that can effectively solvate these molecules.

  • Recommended Protocol: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% high-purity, anhydrous DMSO.[4] Use sonication or gentle warming (be cautious of degradation) if needed to fully dissolve the compound.[6]

  • Storage of Stock Solutions: Aliquot the primary stock into single-use volumes and store them in tightly sealed vials at -80°C for long-term stability (up to 6 months).[6] Avoid repeated freeze-thaw cycles, which can cause compound degradation or precipitation.[6] For short-term use (up to 1 month), storage at -20°C is acceptable.[6]

Table 1: Summary of Compound Handling Parameters
ParameterRecommendationRationale & Key Considerations
Purity Verification ≥98% via HPLC/NMRImpurities can have off-target effects, confounding results.[4]
Primary Solvent High-Purity, Anhydrous DMSOMaximizes solubility and minimizes precipitation issues.[4]
Stock Concentration 10-50 mMHigh concentration minimizes the final DMSO percentage in the assay.
Stock Solution Storage -80°C (long-term), -20°C (short-term)Prevents degradation and maintains compound integrity.[6]
Final DMSO in Media ≤0.5%, ideally ≤0.2%High DMSO concentrations are cytotoxic and can alter cell physiology.[4]
Working Solution Prepare fresh from stock for each experimentEnsures consistent concentration and avoids degradation in aqueous media.

Section 2: Diagnosing In-Assay Inconsistency

Once you have confidence in your compound stock, the next step is to scrutinize the assay workflow. This section addresses the most common problems encountered during the experiment itself.

Troubleshooting Workflow for Bioassays

The following diagram outlines a logical flow for diagnosing experimental problems.

G cluster_compound Compound Issues cluster_protocol Protocol Issues cluster_cells Cellular Issues Inconsistent_Results Inconsistent Results Observed Check_Compound Step 1: Verify Compound Integrity (Purity, Solubility, Storage) Inconsistent_Results->Check_Compound Check_Protocol Step 2: Scrutinize Assay Protocol (Pipetting, Controls, Reagents) Check_Compound->Check_Protocol Compound OK Precipitation Precipitation? Check_Compound->Precipitation Degradation Degradation? Check_Compound->Degradation Purity Purity Issue? Check_Compound->Purity Check_Cells Step 3: Analyze Cell System (Health, Density, Passage #) Check_Protocol->Check_Cells Protocol OK Pipetting Pipetting Error? Check_Protocol->Pipetting Controls Controls Failed? Check_Protocol->Controls Reagents Reagent Problem? Check_Protocol->Reagents Contamination Contamination? Check_Cells->Contamination Metabolism Metabolic Variation? Check_Cells->Metabolism Viability Poor Viability? Check_Cells->Viability G High_CV High %CV in Replicates Check_Seeding Review Cell Seeding Protocol High_CV->Check_Seeding Check_Pipetting Calibrate & Check Pipetting High_CV->Check_Pipetting Check_Edge_Effect Are Outlier Wells on Plate Edge? High_CV->Check_Edge_Effect Check_Mixing Review Reagent Addition & Mixing High_CV->Check_Mixing Sol_Resuspend Solution: Ensure homogenous cell suspension before and during plating. Check_Seeding->Sol_Resuspend Yes Sol_Calibrate Solution: Calibrate pipettes. Use reverse pipetting for viscous liquids. Check_Pipetting->Sol_Calibrate Yes Sol_Edge Solution: Do not use outer wells. Fill with sterile buffer. Check_Edge_Effect->Sol_Edge Yes Sol_Mix Solution: Pipette against well wall. Mix plate gently after additions. Check_Mixing->Sol_Mix Yes G Tryptophan L-Tryptophan IDO_TDO IDO/TDO Enzymes (Rate-Limiting Step) Tryptophan->IDO_TDO Kynurenine L-Kynurenine IDO_TDO->Kynurenine KMO Kynurenine Monooxygenase Kynurenine->KMO Hydroxykynurenine 3-OH-Kynurenine KMO->Hydroxykynurenine KYNU Kynureninase Hydroxyanthranilate 3-OH-Anthranilate KYNU->Hydroxyanthranilate HAAO 3-HAA Oxygenase QUIN Quinolinic Acid (QUIN) (Neuroactive Metabolite) HAAO->QUIN Hydroxykynurenine->KYNU Hydroxyanthranilate->HAAO

Caption: Simplified Kynurenine Pathway.

Implication for Your Assay: If your cells are under inflammatory stress (e.g., treated with IFN-gamma), they may upregulate IDO, increasing flux through this pathway. T[7]his could potentiate or antagonize the effect of your compound if it targets this pathway. Always be aware of the metabolic state of your cells.

Protocol: General Workflow for Optimizing a Cell-Based Assay

This protocol provides a self-validating system to establish robust assay parameters.

  • Step 1: Cell Density Optimization

    • Seed a 96-well plate with a range of cell densities (e.g., from 2,500 to 40,000 cells/well).

    • Incubate for your intended assay duration (e.g., 24 or 48 hours).

    • Measure the assay endpoint (e.g., using a viability reagent like CellTiter-Glo®).

    • Goal: Choose a cell density that is still in the logarithmic growth phase at the end of the experiment. This ensures cells are healthy and responsive.

  • Step 2: Positive Control Validation

    • Select a well-characterized compound with a known mechanism of action relevant to your assay (e.g., staurosporine for apoptosis, doxorubicin for cytotoxicity).

    • Run a full dose-response curve for this positive control.

    • Goal: The positive control should yield a robust and reproducible sigmoidal curve with an EC50 value consistent with literature reports. This validates your assay reagents and cell system.

  • Step 3: Vehicle Control Tolerance Test

    • Run a dose-response of your vehicle (e.g., DMSO) from 0.01% to 2.0%.

    • Goal: Determine the highest concentration of DMSO that does not impact cell viability or the assay signal. Your final DMSO concentration for the test compound must be at or below this level.

[4]4. Step 4: Z'-Factor Determination

  • Prepare a plate with multiple wells (e.g., 16-24) of your positive control (at max effective concentration) and your vehicle control.
  • Calculate the Z'-factor using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |μp - μn|
  • Goal: A Z'-factor between 0.5 and 1.0 indicates an excellent, robust assay with a large signal window and low variability, suitable for screening. An assay with Z' < 0.5 needs further optimization.

References

  • ChemBK. (2024). 2-Amino-3-[2(1H)-Quinolinon-4-Yl]Propanoic Acid HCl Request for Quotation. [Link]

  • Heyes, M. P., et al. (1997). A mechanism of quinolinic acid formation by brain in inflammatory neurological disease.
  • National Center for Biotechnology Information. Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice. NIH. [Link]

  • National Center for Biotechnology Information. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
  • National Center for Biotechnology Information. (2025). Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. PMC. [Link]

  • Guillemin, G. J., et al. (2000). Different kynurenine pathway enzymes limit quinolinic acid formation by various human cell types. PubMed Central. [Link]

  • Immusmol. Quinolinic acid antibodies I Cited in 4 papers I Validated in human tissues (IHC). [Link]

  • Darlington, L. G., et al. (2022). States of quinolinic acid excess in urine: A systematic review of human studies. PMC - NIH. [Link]

  • ResearchGate. 38 questions with answers in PROPIONATES | Science topic. [Link]

  • Zamora, R., et al. (2018). Identification of Precursors and Formation Pathway for the Heterocyclic Aromatic Amine 2-Amino-3-methylimidazo(4,5-f)quinoline (IQ).
  • BioAssay Systems. Troubleshooting. [Link]

  • National Center for Biotechnology Information. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • Frontiers. (2022). States of quinolinic acid excess in urine: A systematic review of human studies. [Link]

  • Ren, S., & Frymier, P. D. (2003). Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. PubMed. [Link]

  • Ogawa, E., et al. (2024). Identification of kynurenine and quinolinic acid as promising serum biomarkers for drug-induced interstitial lung diseases. PubMed. [Link]

  • MDPI. (2020). Amino Acids in the Development of Prodrugs. [Link]

  • Frontiers. (2024). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. [Link]

  • Machlis, L. (1973).
  • Musiol, R., et al. (2007). Investigating biological activity spectrum for novel quinoline analogues. PubMed. [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]

  • Eurofins. Cell Based Assays. [Link]

  • National Center for Biotechnology Information. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC - NIH. [Link]

  • National Center for Biotechnology Information. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). [Link]

  • PubChem. 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid. [Link]

  • Heyes, M. P., et al. (1997). A mechanism of quinolinic acid formation by brain in inflammatory neurological disease. Attenuation of synthesis from L-tryptophan by 6-chlorotryptophan and 4-chloro-3-hydroxyanthranilate. PubMed. [Link]

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Optimization

preventing degradation of 2-Amino-3-quinolin-4-YL-propionic acid in solution

A Guide to Preventing Degradation in Solution for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: My solution of 2-Amino-3-quinolin-4-YL-propionic acid has turned yellow/...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Degradation in Solution for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: My solution of 2-Amino-3-quinolin-4-YL-propionic acid has turned yellow/brown. What is the likely cause?

A change in color, particularly to yellow or brown, is a common indicator of degradation. This is often due to oxidation of the quinoline ring system, a known degradation pathway for quinoline derivatives, especially when exposed to light and oxygen.[1] Photodegradation can also contribute to this discoloration.

Q2: I'm observing a loss of activity or inconsistent results in my assays. Could this be related to compound degradation?

Yes, degradation of 2-Amino-3-quinolin-4-YL-propionic acid will inevitably lead to a decrease in the concentration of the active compound, resulting in diminished biological activity and poor reproducibility. The primary degradation pathways to consider are oxidation, photodegradation, and hydrolysis.

Q3: What is the best solvent to dissolve 2-Amino-3-quinolin-4-YL-propionic acid for stock solutions?

While water is a common solvent, the solubility of this compound can be limited. For stock solutions, consider using organic solvents such as dimethyl sulfoxide (DMSO) or ethanol, where similar quinoline derivatives have shown good solubility.[2] For aqueous buffers, solubility may be enhanced at an acidic pH. It is crucial to assess the compound's solubility and stability in your chosen solvent system as part of your experimental setup.

Q4: How should I store my stock and working solutions of this compound?

For optimal stability, stock solutions should be stored at -20°C or -80°C.[3] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. Working solutions, especially in aqueous buffers, should be prepared fresh daily if possible. All solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil.

Troubleshooting Guide: Common Issues and Solutions

Observed Issue Potential Cause(s) Recommended Action(s)
Solution Discoloration (Yellowing/Browning) Oxidation of the quinoline moiety. Photodegradation.Prepare solutions using deoxygenated solvents. Consider adding an antioxidant (e.g., ascorbic acid). Store all solutions protected from light (amber vials or foil-wrapped).
Precipitate Formation in Aqueous Solution Poor solubility at neutral or alkaline pH. Degradation leading to insoluble byproducts.Adjust the pH of the aqueous buffer to be more acidic. Consider preparing the dihydrochloride salt form to enhance aqueous solubility. Filter the solution through a 0.22 µm filter after preparation.
Loss of Biological Activity/Inconsistent Results Hydrolysis of the amino acid portion. Oxidative or photodegradation of the quinoline ring.Prepare aqueous working solutions fresh before each experiment. Perform a stability study in your experimental buffer to determine the compound's half-life. Implement the use of antioxidants and light protection as standard practice.
Appearance of New Peaks in HPLC Analysis Compound degradation.Utilize a stability-indicating HPLC method to identify and quantify degradation products. Conduct forced degradation studies (acid, base, oxidation, light, heat) to understand potential degradation pathways and confirm the specificity of your analytical method.[4][5]

In-Depth Technical Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol outlines the steps for preparing a stock solution of 2-Amino-3-quinolin-4-YL-propionic acid with enhanced stability.

Materials:

  • 2-Amino-3-quinolin-4-YL-propionic acid (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Argon or Nitrogen gas

  • Sterile, amber glass vials with screw caps

  • Calibrated balance and appropriate personal protective equipment (PPE)

Procedure:

  • Weighing: Accurately weigh the desired amount of 2-Amino-3-quinolin-4-YL-propionic acid in a clean, dry weighing boat.

  • Solvent Preparation: Dispense the required volume of anhydrous DMSO into a sterile, amber glass vial.

  • Inert Atmosphere: Gently purge the headspace of the vial with argon or nitrogen gas for 1-2 minutes to displace oxygen.

  • Dissolution: Carefully add the weighed compound to the DMSO.

  • Mixing: Securely cap the vial and vortex or sonicate at room temperature until the compound is fully dissolved.

  • Aliquoting: Under an inert atmosphere if possible, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or vials.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

Chromatographic Conditions (Suggested Starting Point):

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at an appropriate wavelength (to be determined by UV-Vis scan, likely around 225 nm and 320 nm).

  • Injection Volume: 10 µL

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Prepare a known concentration of your 2-Amino-3-quinolin-4-YL-propionic acid standard in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Inject the standard and identify the retention time of the main peak.

  • To confirm the method is stability-indicating, perform forced degradation studies. Expose solutions of the compound to acidic, basic, oxidative, and photolytic stress.

  • Analyze the stressed samples using the HPLC method. A robust stability-indicating method will show a decrease in the main peak area and the appearance of new peaks corresponding to degradation products, all of which should be well-resolved from the parent peak.

Understanding Degradation Pathways

A fundamental understanding of the potential degradation pathways of 2-Amino-3-quinolin-4-YL-propionic acid is essential for developing effective stabilization strategies.

Potential Degradation Pathways A 2-Amino-3-quinolin-4-YL-propionic acid B Oxidation Products (e.g., N-oxides, hydroxylated quinoline) A->B Oxygen, Metal Ions C Photodegradation Products (e.g., cleaved aromatic ring) A->C UV/Visible Light D Hydrolysis Products (cleavage of amino acid side chain) A->D Acid/Base Catalysis

Caption: Key degradation routes for 2-Amino-3-quinolin-4-YL-propionic acid.

  • Oxidation: The quinoline ring is susceptible to oxidation, which can be catalyzed by trace metal ions and exposure to atmospheric oxygen.[7] This can lead to the formation of N-oxides or hydroxylated derivatives, altering the compound's biological activity.

  • Photodegradation: Aromatic heterocyclic systems like quinoline can absorb UV and visible light, leading to photochemical reactions that can result in complex degradation pathways, including cleavage of the aromatic ring.[1]

  • Hydrolysis: The amino acid moiety can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, although this is generally less of a concern at neutral pH.[7]

Experimental Workflow for Stability Assessment

To ensure the reliability of your experimental data, it is prudent to perform a preliminary stability assessment of 2-Amino-3-quinolin-4-YL-propionic acid in your specific experimental buffer.

Workflow for Solution Stability Assessment cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Evaluation A Prepare solution in experimental buffer B Incubate under experimental conditions A->B C Analyze aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) B->C D Quantify remaining compound using HPLC C->D E Plot concentration vs. time to determine stability D->E

Caption: A systematic approach to evaluating compound stability in solution.

By following this workflow, you can determine the time frame within which your working solutions remain stable, ensuring the accuracy and validity of your experimental outcomes.

References

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2024). PMC. [Link]

  • A state-of-the-art review of quinoline degradation and technical bottlenecks. (2020). Science of The Total Environment. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-Amino-3-(quinolin-4-yl)propionic Acid and Other Quinoline-Based Inhibitors in Neuro-Oncological Pathways

A Technical Guide for Researchers and Drug Development Professionals In the landscape of modern pharmacology, the quinoline scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic ag...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern pharmacology, the quinoline scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This guide provides a detailed comparative analysis of 2-Amino-3-(quinolin-4-yl)propionic acid, a synthetic amino acid derivative, against other notable quinoline-based inhibitors. Our focus will be on their potential roles in neuro-oncological pathways, specifically targeting key enzymes within the kynurenine pathway, a critical metabolic route implicated in both cancer progression and neurodegenerative diseases.

This document will delve into the mechanistic rationale for targeting these pathways, present available (and extrapolated) inhibitory data, and provide detailed experimental protocols for the comparative evaluation of these compounds.

The Quinoline Scaffold: A Versatile Tool in Drug Discovery

The fusion of a benzene and a pyridine ring to form the quinoline core provides a unique electronic and structural framework that allows for diverse chemical modifications. This versatility has been exploited to develop a wide array of drugs, from antimalarials to kinase inhibitors.[3][4] In the context of neuro-oncology, quinoline derivatives are being investigated for their ability to modulate key signaling and metabolic pathways that drive disease progression.

Focus on the Kynurenine Pathway: A Critical Therapeutic Target

The kynurenine pathway is the principal route for the metabolism of tryptophan, leading to the production of several neuroactive and immunomodulatory metabolites.[5][6] Dysregulation of this pathway is a hallmark of several cancers and neurodegenerative disorders.[6] One of the key enzymes in this pathway is Quinolinate Phosphoribosyltransferase (QPRT), which converts the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid, into nicotinic acid mononucleotide, a precursor for NAD+.[7] Inhibition of QPRT is a compelling therapeutic strategy to mitigate the neurotoxic effects of quinolinic acid and to potentially impact the metabolic reprogramming of cancer cells.[7]

Due to the structural similarity of 2-Amino-3-(quinolin-4-yl)propionic acid to quinolinic acid, it is a plausible, albeit not yet experimentally confirmed, inhibitor of QPRT. This guide will therefore use QPRT as a primary, illustrative target for comparison, alongside other key kynurenine pathway enzymes for which more extensive data on quinoline-based inhibitors are available.

Comparative Analysis of Quinoline-Based Inhibitors

While direct inhibitory data for 2-Amino-3-(quinolin-4-yl)propionic acid against QPRT is not yet publicly available, we can infer its potential and compare it with known inhibitors of the kynurenine pathway that possess a quinoline scaffold. This comparative analysis will focus on inhibitory potency (IC50 values) against key enzymes and cytotoxic effects on relevant cancer cell lines.

Table 1: Comparative Inhibitory Activity of Quinoline Derivatives on Kynurenine Pathway Enzymes

CompoundTarget EnzymeIC50 (µM)Cell Line (for cytotoxicity)IC50 (µM) - Cytotoxicity
2-Amino-3-(quinolin-4-yl)propionic acid QPRT (Hypothesized)Data Not AvailableData Not AvailableData Not Available
Phthalic AcidQPRTNot specified in provided abstracts, but is a known competitive inhibitor[7]Not specifiedNot specified
Pyrazinamide (PZA)QPRT (M. tuberculosis)380 ± 20 (at pH 7.2)[8]Not applicableNot applicable
7-Chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline-4-carboxylic acidKMO24[7]Not specifiedNot specified
BMS-116IDO1Not specified, but potent inhibitor[1]Not specifiedNot specified

Table 2: Cytotoxicity of Various Quinoline Derivatives in Cancer Cell Lines

Compound ClassDerivativeCancer Cell LineIC50 (µM)
2-Amino-3-cyano-4-(L-phenylalaninyl)quinolinesCompound 4dA549 (Lung Carcinoma)<10[4]
2-Amino-3-cyano-4-(L-phenylalaninyl)quinolinesCompound 4eMCF-7 (Breast Cancer)<10[4]
2,8-bis(trifluoromethyl)-4-substituted quinolineCompound 55HL-60 (Myeloid Leukemia)19.88 ± 3.35[6]
2-Chloro-3-substituted QuinolineCompound 7bVarious15.8 - 28.2[9]

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate a key signaling pathway and a general workflow for assessing enzyme inhibition and cytotoxicity.

cluster_0 Kynurenine Pathway cluster_1 Cellular Effects Tryptophan Tryptophan IDO1_TDO IDO1/TDO Tryptophan->IDO1_TDO Kynurenine Kynurenine KMO KMO Kynurenine->KMO Multiple Steps Quinolinic_Acid Quinolinic Acid QPRT QPRT Quinolinic_Acid->QPRT NMDA_Receptor NMDA Receptor Quinolinic_Acid->NMDA_Receptor NAMN Nicotinic Acid Mononucleotide NAD NAD+ NAMN->NAD Multiple Steps Metabolic_Stress Metabolic Stress IDO1_TDO->Kynurenine KMO->Quinolinic_Acid Multiple Steps QPRT->NAMN Excitotoxicity Excitotoxicity NMDA_Receptor->Excitotoxicity NAD_depletion NAD+ Depletion QPRT_Inhibitor QPRT Inhibitor (e.g., 2-Amino-3-(quinolin-4-yl)propionic acid) QPRT_Inhibitor->QPRT

Figure 1: Simplified diagram of the Kynurenine Pathway and the hypothesized point of intervention for a QPRT inhibitor.

cluster_0 Experimental Workflow Compound_Synthesis Compound Synthesis & Characterization Enzyme_Assay Enzymatic Inhibition Assay (e.g., QPRT assay) Compound_Synthesis->Enzyme_Assay Cell_Culture Cell Culture (Cancer & Neuronal Lines) Compound_Synthesis->Cell_Culture IC50_Determination IC50 Determination Enzyme_Assay->IC50_Determination Data_Analysis Data Analysis & Comparison IC50_Determination->Data_Analysis Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Cell_Culture->Cytotoxicity_Assay Cytotoxicity_Assay->Data_Analysis

Figure 2: A general experimental workflow for the comparative evaluation of quinoline-based inhibitors.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for key experiments in the evaluation of these inhibitors.

Protocol 1: Quinolinate Phosphoribosyltransferase (QPRT) Inhibition Assay

This protocol is adapted from established methods for measuring QPRT activity.[8]

Principle: The activity of QPRT is determined by quantifying the consumption of its substrates, quinolinic acid (QA) and 5-phosphoribosyl-1-pyrophosphate (PRPP), or the formation of its product, nicotinic acid mononucleotide (NAMN), using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Recombinant human QPRT enzyme

  • Quinolinic acid (QA)

  • 5-phosphoribosyl-1-pyrophosphate (PRPP)

  • Reaction Buffer: 50 mM KH2PO4 (pH 7.2), 6 mM MgCl2[8]

  • Test compounds (2-Amino-3-(quinolin-4-yl)propionic acid and other quinoline inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase for HPLC (e.g., isocratic elution with deionized water)[8]

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 50 mM KH2PO4 (pH 7.2), 6 mM MgCl2, 1.5 mM QA, and 1 mM PRPP.[8]

  • Inhibitor Addition: Add varying concentrations of the test compound (or vehicle control) to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of purified recombinant human QPRT enzyme (e.g., 1.62 µM, to be optimized).[8] The final reaction volume should be 100 µL.[8]

  • Incubation: Incubate the reaction mixture at 37°C for a set period (e.g., 30 minutes), ensuring the reaction is in the linear range.[8]

  • Reaction Termination: Stop the reaction by heating at 98°C for 3 minutes.[8]

  • Sample Preparation for HPLC: Centrifuge the terminated reaction mixture at 13,000 x g for 5 minutes to pellet any precipitated protein.[8]

  • HPLC Analysis: Inject the supernatant onto the HPLC system. Monitor the elution of QA, PRPP, and NAMN by UV absorbance at an appropriate wavelength (e.g., 260 nm).

  • Data Analysis: Quantify the peak areas corresponding to the substrates and/or product. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.[6]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) or neuronal cell lines (e.g., SH-SY5Y neuroblastoma)

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, by plotting cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The quinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While 2-Amino-3-(quinolin-4-yl)propionic acid presents an intriguing profile as a potential inhibitor within the kynurenine pathway, further experimental validation is imperative to elucidate its precise mechanism of action and inhibitory potency. The comparative framework and detailed protocols provided in this guide offer a robust starting point for researchers to systematically evaluate this and other quinoline-based compounds.

Future research should focus on:

  • Direct Enzymatic Assays: Conducting enzymatic assays to definitively determine the inhibitory activity of 2-Amino-3-(quinolin-4-yl)propionic acid against QPRT and other key enzymes of the kynurenine pathway.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of derivatives of 2-Amino-3-(quinolin-4-yl)propionic acid to understand the structural requirements for optimal inhibitory activity.[1]

  • In Vivo Efficacy Studies: Progressing the most promising compounds to preclinical in vivo models of cancer and neurodegenerative diseases to assess their therapeutic potential.

  • Neuroprotective Studies: Investigating the potential neuroprotective effects of these compounds in cell-based models of excitotoxicity and oxidative stress.[10][11]

By employing a rigorous and comparative approach, the scientific community can unlock the full therapeutic potential of this versatile class of molecules.

References

Sources

Comparative

A Comparative Analysis of 2-Amino-3-(quinolin-4-yl)propionic Acid and Its Analogs: A Guide for Researchers

This guide provides a comprehensive comparative analysis of 2-Amino-3-(quinolin-4-yl)propionic acid and its key analogs. Designed for researchers, scientists, and drug development professionals, this document delves into...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 2-Amino-3-(quinolin-4-yl)propionic acid and its key analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, chemical properties, and diverse biological activities of these compounds, supported by experimental data and detailed protocols. Our objective is to furnish a scientifically rigorous resource that informs and guides future research in medicinal chemistry and pharmacology.

Introduction: The Quinoline Core in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] 2-Amino-3-(quinolin-4-yl)propionic acid, a synthetic amino acid incorporating this key pharmacophore, has emerged as a compound of significant interest. Its structural similarity to the endogenous neuromodulator kynurenic acid suggests a potential role in targeting excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[1] This guide will explore the parent compound and its analogs, comparing their performance across different biological assays and elucidating the structure-activity relationships that govern their function.

Synthesis and Physicochemical Properties: A Comparative Overview

The synthesis of 2-Amino-3-(quinolin-4-yl)propionic acid and its analogs typically involves multi-step procedures. A common strategy for the parent compound involves the construction of the quinoline ring followed by the introduction of the amino acid side chain. For instance, a modified Strecker synthesis can be employed on a suitable quinolinyl aldehyde or ketone precursor.[2] Analogs can be synthesized by utilizing substituted starting materials or by modifying the quinoline core post-synthesis.

The physicochemical properties of these compounds are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Key parameters such as lipophilicity (logP), pKa, and solubility influence their absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Physicochemical Properties of 2-Amino-3-(quinolin-4-yl)propionic Acid and Key Analogs

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Predicted logPKey Features
2-Amino-3-(quinolin-4-yl)propionic acid C₁₂H₁₂N₂O₂216.241.25Parent compound with a quinoline-4-yl moiety.
Kynurenic Acid C₁₀H₇NO₃189.171.34Endogenous analog with a 4-hydroxy-2-carboxyquinoline core.[1]
(R)-2-amino-3-(1H-1,2,3-triazol-4-yl)propanoic acid C₅H₈N₄O₂156.14-1.85Bioisosteric analog where the quinoline is replaced by a triazole ring.[3]
2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid C₁₂H₁₂N₂O₃232.230.45Analog with a 2-oxo modification on the quinoline ring.[4]

Biological Activity: A Multi-target Landscape

Derivatives of 2-Amino-3-(quinolin-4-yl)propionic acid have demonstrated a broad spectrum of biological activities, underscoring the versatility of the quinoline scaffold. This section will compare their performance as NMDA receptor antagonists, anticancer agents, and antimicrobial compounds.

NMDA Receptor Antagonism: Modulating Neuronal Excitability

The structural resemblance of 2-Amino-3-(quinolin-4-yl)propionic acid to kynurenic acid, a known antagonist of the NMDA receptor, has prompted investigations into its neuromodulatory potential.[1] The NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity and memory, is also implicated in various neurological disorders when overactivated.[5]

Table 2: Comparative NMDA Receptor Activity

CompoundTargetAssay TypeKey FindingsReference
Kynurenic Acid NMDA Receptor (Glycine Site)Radioligand BindingEndogenous antagonist.[1]
(R)-2-amino-3-(1H-1,2,3-triazol-4-yl)propanoic acid Analog (13i) NMDA Receptor (Glycine Site)Two-electrode voltage-clampPartial agonist at GluN1/2C and GluN1/2D subtypes. Average binding energy: -47.91 kcal/mol.[3][3]
Quinoxaline Derivatives NMDA Receptor (Glycine Site)[³H]glycine binding inhibitionDisplayed micromolar affinities.[6][6]

The data suggests that the quinoline and related heterocyclic structures can effectively interact with the glycine binding site of the NMDA receptor. The triazole analog, for instance, demonstrates that alternative heterocyclic systems can mimic the binding of the quinoline core, offering avenues for developing subtype-selective modulators.[3]

Anticancer Activity: Targeting Proliferative Pathways

Quinoline derivatives have been extensively investigated for their anticancer properties.[7] The planar aromatic system of the quinoline ring can intercalate with DNA, while other derivatives can inhibit key enzymes involved in cancer cell proliferation, such as tyrosine kinases.

A study on 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines revealed that substitutions on the quinoline ring significantly impact their cytotoxic activity against cancer cell lines.[7]

Table 3: Comparative Anticancer Activity (IC₅₀ in µM)

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)Mechanism of ActionReference
4d (2,4-dichloro substitution) 12.4518.76EGFR Inhibition[7]
4e (4-fluoro substitution) 21.8729.54EGFR Inhibition[7]
3h (triazole-substituted quinolin-2-one) 0.022Not TestedEGFR, BRAFV600E, EGFRT790M Inhibition[8]

These findings highlight the potential for developing potent and selective anticancer agents by modifying the substitution pattern on the quinoline ring of amino acid conjugates. The introduction of electron-withdrawing groups, such as halogens, appears to enhance cytotoxicity.[7]

Antimicrobial Activity: Combating Bacterial Resistance

The quinolone core is famously present in a major class of antibiotics. Consequently, novel quinoline-containing amino acid derivatives are being explored for their antibacterial properties, particularly in the face of rising antibiotic resistance.

A series of amino acid derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acids were synthesized and evaluated for their antimicrobial activity against various bacterial strains.[9]

Table 4: Comparative Antimicrobial Activity (MIC in mg/mL)

CompoundE. coliS. aureusP. aeruginosaB. subtilisReference
3a (unsubstituted) 0.620.620.620.62[9]
4a (bromine-substituted) 1.250.621.250.62[9]

The results indicate that these compounds possess broad-spectrum antibacterial activity, with some derivatives showing moderate potency. The nature of the amino acid and the substitution on the quinoline moiety were found to influence the structure-activity relationship.[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed in this guide, enabling researchers to replicate and build upon these findings.

Synthesis of 2-Amino-3-(quinolin-4-yl)propionic Acid (General Approach)

A generalized synthetic route is presented below, based on established methods for similar compounds.[2][4]

Workflow for Synthesis

Synthesis quinoline Quinoline Precursor formylation Vilsmeier-Haack Formylation quinoline->formylation aldehyde Quinoline-4-carbaldehyde formylation->aldehyde strecker Strecker Synthesis (KCN, NH4Cl) aldehyde->strecker aminonitrile α-Aminonitrile strecker->aminonitrile hydrolysis Acid Hydrolysis aminonitrile->hydrolysis product 2-Amino-3-(quinolin-4-yl)propionic acid hydrolysis->product

Caption: General synthetic workflow for 2-Amino-3-(quinolin-4-yl)propionic acid.

Step-by-Step Protocol:

  • Preparation of Quinoline-4-carbaldehyde: Start with a suitable quinoline precursor. Perform a Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide to introduce a formyl group at the 4-position.

  • Strecker Synthesis: React the resulting quinoline-4-carbaldehyde with potassium cyanide and ammonium chloride in an aqueous alcohol solution to form the corresponding α-aminonitrile.

  • Hydrolysis: Subject the α-aminonitrile to acidic hydrolysis (e.g., with concentrated HCl) to convert the nitrile group to a carboxylic acid, yielding the final product, 2-Amino-3-(quinolin-4-yl)propionic acid.

  • Purification: Purify the final product by recrystallization or column chromatography.

NMDA Receptor Binding Assay (Radioligand Displacement)

This protocol is adapted from established methods for studying NMDA receptor antagonists.

Workflow for NMDA Receptor Binding Assay

NMDAR_Assay prep Prepare Rat Cortical Membranes incubation Incubate Membranes with Radioligand ([³H]CGP 39653) and Test Compound prep->incubation filtration Rapid Filtration through GF/B filters incubation->filtration wash Wash Filters to Remove Unbound Ligand filtration->wash scintillation Scintillation Counting wash->scintillation analysis Data Analysis (IC₅₀, Ki) scintillation->analysis

Caption: Experimental workflow for the NMDA receptor radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize rat cortical tissue in a suitable buffer and centrifuge to isolate the membrane fraction containing the NMDA receptors.

  • Binding Assay: In a 96-well plate, incubate the membrane preparation with a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) and varying concentrations of the test compound (2-Amino-3-(quinolin-4-yl)propionic acid or its analogs).

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate the bound and free radioligand.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The comparative analysis presented in this guide demonstrates the significant therapeutic potential of 2-Amino-3-(quinolin-4-yl)propionic acid and its analogs. The versatility of the quinoline scaffold allows for the development of compounds with diverse biological activities, including NMDA receptor modulation, anticancer effects, and antimicrobial properties.

Future research should focus on several key areas:

  • Quantitative Structure-Activity Relationship (QSAR) Studies: To better understand the relationship between the chemical structure and biological activity of these compounds and to guide the design of more potent and selective molecules.

  • In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profiles of the most promising compounds in animal models of relevant diseases.

  • Exploration of Novel Analogs: To synthesize and screen new analogs with modifications at different positions of the quinoline ring and with a wider range of heterocyclic bioisosteres to expand the chemical space and discover compounds with improved properties.

By systematically exploring the chemical space around the 2-Amino-3-(quinolin-4-yl)propionic acid scaffold, the scientific community can unlock new therapeutic opportunities for a range of challenging diseases.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2021). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Molecules, 26(15), 4583. [Link]

  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400. [Link]

  • Zhao, Q., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry, 10, 1008233. [Link]

  • Stone, T. W. (2019). Kynurenic Acid: The Kynurenine Pathway and the Brain. Neuroscience & Biobehavioral Reviews, 104, 223-235. [Link]

  • Şenol, İ. M., Sağlık Özkan, B. N., Çelik, İ., & Karaburun, A. Ç. (2021). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 45(5), 1546-1561. [Link]

  • Gising, J., et al. (2018). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 23(11), 2990. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3521. [Link]

  • Kemp, J. A., Foster, A. C., Leeson, P. D., Priestley, T., Tridgett, R., Iversen, L. L., & Woodruff, G. N. (1988). Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites. Proceedings of the National Academy of Sciences, 85(17), 6547-6550. [Link]

  • Zhang, X., et al. (2016). Synthesis and biological evaluation of novel 2-arylamino-3-(arylsulfonyl)quinoxalines as PI3Kα inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 4071-4075. [Link]

  • Frizzo, M. E., et al. (2024). The Impact of C-3 Side Chain Modifications on Kynurenic Acid: A Behavioral Analysis of Its Analogs on Motor Domain. ACS Chemical Neuroscience. [Link]

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  • Di Capua, A., et al. (2017). A Series of Quinoline-2-carboxylic Acid Derivatives: New Potent Glycine Site NMDA Receptor Antagonists. Journal of medicinal chemistry, 60(20), 8446-8462. [Link]

  • León-Rivera, I., et al. (2022). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 27(3), 949. [Link]

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  • El-Damasy, A. K., et al. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Molecules, 28(17), 6301. [Link]

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  • Hansen, K. B., et al. (2021). Derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid as potent NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Journal of medicinal chemistry, 64(1), 464-480. [Link]

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  • Wang, Y., et al. (2021). In vitro ADME characterization of a very potent 3-acylamino-2-aminopropionic acid-derived GluN2C-NMDA receptor agonist and its ester prodrugs. European Journal of Pharmaceutical Sciences, 166, 105963. [Link]

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Validation

A Comparative Guide to Analytical Methods for Assessing the Purity of Synthesized 2-Amino-3-quinolin-4-YL-propionic acid

For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of reliable and reproducible results. This guide provides a co...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2-Amino-3-quinolin-4-YL-propionic acid, a synthetic amino acid with potential therapeutic applications. The selection of an appropriate analytical technique is critical, as impurities can significantly impact the compound's biological activity and safety profile.

The Imperative of Purity in Pharmaceutical Research

The presence of impurities in a drug substance can arise from various sources, including the manufacturing process, degradation, or storage.[1] These impurities can be organic, inorganic, or residual solvents.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines for the identification and quantification of impurities in pharmaceutical products.[2] Therefore, employing robust analytical methods is not just a matter of good science but a regulatory necessity.

A Comparative Overview of Key Analytical Techniques

A multi-faceted approach is often necessary for the comprehensive purity assessment of a synthesized compound. The following table summarizes the most relevant techniques for 2-Amino-3-quinolin-4-YL-propionic acid, highlighting their primary applications, advantages, and limitations.

Analytical TechniquePrimary ApplicationKey AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Quantifying the main component and known impurities.High precision, reproducibility, and robustness for quantitative analysis.[3]Limited in identifying unknown impurities without a reference standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identifying and quantifying known and unknown impurities.High sensitivity and specificity; provides molecular weight information for structural elucidation.[4]Matrix effects can suppress or enhance ionization, affecting quantification.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of the synthesized compound and its impurities.Provides detailed structural information, enabling unambiguous identification.[6]Relatively low sensitivity compared to mass spectrometry.[7]
Elemental Analysis Confirming the elemental composition and empirical formula of the bulk material.Provides a fundamental measure of purity by comparing theoretical and experimental elemental percentages.[8]Does not provide information on the nature or quantity of individual impurities.[9]

In-Depth Analysis of Each Technique

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry.[10] For 2-Amino-3-quinolin-4-YL-propionic acid, a reverse-phase HPLC (RP-HPLC) method is typically employed.

Experimental Protocol: A General RP-HPLC Method

  • Column: A C18 column is a common choice for separating compounds with moderate polarity.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where the quinoline chromophore exhibits maximum absorbance is used for quantification.[11]

  • Sample Preparation: The sample is dissolved in a suitable solvent, typically the initial mobile phase composition, and filtered before injection.

  • Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.[11]

Rationale for Methodological Choices:

  • The C18 stationary phase provides good retention for the aromatic quinoline ring.

  • Gradient elution is crucial for separating impurities with a wide range of polarities.

  • The use of an acidic modifier in the mobile phase helps to achieve sharp and symmetrical peaks for the amino acid.

Workflow for HPLC Purity Assessment

Caption: A simplified workflow for HPLC purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it an invaluable tool for identifying unknown impurities.[12]

Experimental Protocol: A General LC-MS Method

The LC conditions are often similar to the HPLC method to allow for correlation of the UV and MS data.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like amino acids.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap, provides accurate mass measurements, which aids in determining the elemental composition of impurities.[2]

  • Data Acquisition: Data is typically acquired in full-scan mode to detect all ions and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.[13]

The Power of Combined Data: By combining the retention time from the LC with the mass-to-charge ratio (m/z) and fragmentation data from the MS, the identity of even trace-level impurities can often be determined.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the definitive structural confirmation of the synthesized 2-Amino-3-quinolin-4-YL-propionic acid.[14] It provides detailed information about the chemical environment of each atom in the molecule.

Experimental Protocol: A General ¹H and ¹³C NMR Method

  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be used to establish connectivity between atoms.[6][15]

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals are compared with the expected values for the target structure. The presence of unexpected signals can indicate impurities.[16]

Logical Flow for Structural Verification

Caption: Decision-making process in NMR-based structural analysis.

Elemental Analysis

Elemental analysis is a fundamental technique that determines the percentage of carbon, hydrogen, nitrogen, and other elements in a compound.[17] It serves as a crucial check of the overall purity and confirmation of the empirical formula.[8]

Experimental Protocol: A General CHN Analysis

  • Sample Preparation: A small, accurately weighed amount of the dried sample is used.

  • Analysis: The sample is combusted, and the resulting gases are quantified to determine the elemental composition.

  • Data Comparison: The experimental percentages are compared to the theoretical values calculated for the molecular formula of 2-Amino-3-quinolin-4-YL-propionic acid. A close agreement (typically within ±0.4%) is required to confirm the purity of the bulk material.[7][18]

An Integrated Approach to Purity Assessment

No single analytical method can provide a complete picture of a compound's purity. A comprehensive assessment of 2-Amino-3-quinolin-4-YL-propionic acid requires an integrated approach that leverages the strengths of multiple techniques. The validation of these analytical methods according to guidelines from organizations like the International Council for Harmonisation (ICH) is also essential to ensure the reliability of the results.[19][20][21][22][23]

By combining the quantitative power of HPLC, the identification capabilities of LC-MS, the structural confirmation of NMR, and the fundamental purity check of elemental analysis, researchers can be confident in the quality of their synthesized material, which is a critical prerequisite for its use in further research and development.

References

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). MDPI. Retrieved from [Link]

  • Validation of quality control analytical methods – NHS SPS. (2010). Specialist Pharmacy Service. Retrieved from [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2023). Biotech Spain. Retrieved from [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2022). MDPI. Retrieved from [Link]

  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(3), 498-505. Retrieved from [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. Retrieved from [Link]

  • Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry, 412(28), 7845-7857. Retrieved from [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. Retrieved from [Link]

  • Niessen, W. M. A. (2000). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 54(6), 366-371. Retrieved from [Link]

  • Beretta, G., et al. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Magnetic Resonance in Chemistry, 47(5), 456-459. Retrieved from [Link]

  • Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. ResearchGate. Retrieved from [Link]

  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. (2021). ResearchGate. Retrieved from [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • An International Study Evaluating Elemental Analysis. (2022). PMC - PubMed Central. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023). FDA. Retrieved from [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020). PubMed. Retrieved from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved from [Link]

  • 2-Amino-3-[2(1H)-Quinolinon-4-Yl]Propanoic Acid HCl Request for Quotation. (n.d.). ChemBK. Retrieved from [Link]

  • Elemental analysis: an important purity control but prone to manipulations. (2021). ResearchGate. Retrieved from [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository. Retrieved from [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2024). LinkedIn. Retrieved from [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (n.d.). Agilent. Retrieved from [Link]

  • Elemental analysis: an important purity control but prone to manipulations. (2022). RSC Publishing. Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

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Validation

A Comparative Guide to the Biological Effects of Quinolin-2-yl and Quinolin-4-yl Propanoic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold in Drug Discovery The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The position of substituents on the quinoline nucleus profoundly influences the molecule's physicochemical properties and its interactions with biological targets. This guide provides a comparative analysis of the biological effects of two key positional isomers: quinolin-2-yl propanoic acid and quinolin-4-yl propanoic acid. Understanding the distinct biological profiles imparted by the placement of the propanoic acid side chain at the C2 versus the C4 position is crucial for the rational design of novel therapeutic agents.

This guide will delve into the known anticancer and antimicrobial activities of derivatives of these two isomers, present available comparative data, and provide detailed experimental protocols for key biological assays. While direct comparative studies on the parent propanoic acids are limited, this guide synthesizes data from closely related derivatives to illuminate the structure-activity relationships that govern their biological effects.

Comparative Biological Activities: A Tale of Two Isomers

The seemingly subtle shift of the propanoic acid group from the 2- to the 4-position of the quinoline ring can lead to significant differences in biological activity. This is primarily due to the altered electronic distribution and steric accessibility of the nitrogen atom and the carboxylic acid functional group, which in turn affects receptor binding, membrane permeability, and metabolic stability.

Anticancer Activity: A Head-to-Head Look at Related Carboxylic Acid Derivatives

Direct comparative studies on quinolin-2-yl propanoic acid and quinolin-4-yl propanoic acid are not extensively available in the literature. However, a study evaluating the antiproliferative effects of their parent carboxylic acid analogs, quinoline-2-carboxylic acid and quinoline-4-carboxylic acid, provides valuable insights into the potential differences.[2][3]

Both quinoline-2-carboxylic acid and quinoline-4-carboxylic acid have demonstrated notable growth inhibition capacities against the mammary adenocarcinoma cell line (MCF-7).[2][3] Interestingly, in the same study, quinoline-2-carboxylic acid was the only one of the two to show significant cytotoxicity against the cervical cancer cell line (HeLa).[2][3] This suggests a degree of selectivity in the anticancer activity based on the position of the carboxylic acid group.

Derivatives of both isomers have been explored for their anticancer potential, often showing promising results. For instance, an aryl ester of quinoline-2-carboxylic acid has been shown to induce apoptosis and cell cycle arrest in the S phase in prostate cancer (PC3) cells.[4][5] On the other hand, various derivatives of quinoline-4-carboxylic acid have been investigated as inhibitors of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in pyrimidine biosynthesis, which is a target for cancer therapy.[6]

Table 1: Comparative Anticancer Activity of Quinoline-2-carboxylic Acid and Quinoline-4-carboxylic Acid

CompoundCancer Cell LineActivityReference
Quinoline-2-carboxylic acidMammary (MCF7)Remarkable growth inhibition[2][3]
Cervical (HeLa)Significant cytotoxicity[2][3]
Quinoline-4-carboxylic acidMammary (MCF7)Remarkable growth inhibition[2][3]
Cervical (HeLa)Not reported as significant[2][3]

Mechanism of Action Insights

The anticancer mechanisms of quinoline derivatives are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[7][8] For quinoline-2-carboxylic acid derivatives, the mechanism may involve the induction of apoptosis through the modulation of Bcl-2 family proteins and activation of caspases.[4][5] In contrast, some quinoline-4-carboxylic acid derivatives have been shown to target specific enzymes like hDHODH.[6] It is hypothesized that the close proximity of the carboxylic acid group and the nitrogen atom in quinoline-4-carboxylic acid could facilitate the chelation of divalent metals, a potential molecular mechanism for their pharmacological activities.[2][3]

Anticancer Signaling Pathway

cluster_q2 Quinolin-2-yl Derivatives cluster_q4 Quinolin-4-yl Derivatives Q2 Quinolin-2-yl Propanoic Acid Derivative Mito Mitochondrial Pathway Q2->Mito Induces Bcl2 Bcl-2 Family (e.g., Bax/Bcl-2 ratio) Mito->Bcl2 Modulates Caspases Caspase Activation (e.g., Caspase-7, -9) Bcl2->Caspases Leads to Apoptosis2 Apoptosis Caspases->Apoptosis2 Executes Q4 Quinolin-4-yl Propanoic Acid Derivative hDHODH hDHODH Inhibition Q4->hDHODH Inhibits Pyrimidine Pyrimidine Biosynthesis Inhibition hDHODH->Pyrimidine Proliferation Inhibition of Cell Proliferation Pyrimidine->Proliferation

Caption: Potential anticancer mechanisms of quinolin-2-yl and quinolin-4-yl derivatives.

Antimicrobial Activity: Targeting Bacterial Processes

Quinolone antibiotics, a well-known class of drugs, are structurally related to quinolines and highlight the potential of this scaffold in antimicrobial drug discovery. While the parent propanoic acids are not extensively studied for their antimicrobial effects, their derivatives have shown promising activity.

Substituted ethyl 2-(quinolin-4-yl)-propanoates have demonstrated potent antimicrobial activity against Helicobacter pylori.[9] These compounds are believed to have an intracellular target, with one proposed mechanism being the inhibition of DNA supercoiling.[9] Studies on other quinoline derivatives have revealed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[10][11] The antimicrobial efficacy is often dependent on the nature and position of substituents on the quinoline ring.[10]

For quinolin-2-one derivatives, which are structurally related to quinolin-2-yl compounds, antimicrobial activity has also been reported, with some hybrids showing a wide range of effects on different cancer cell lines.[12]

Table 2: Antimicrobial Activity of Substituted Ethyl 2-(quinolin-4-yl)propanoates

OrganismActivityReference
Helicobacter pyloriPotent antimicrobial activity[9]
Staphylococcus aureusModest antimicrobial activity[9]
Enterococcus faecalisModest antimicrobial activity[9]
Escherichia coliModest antimicrobial activity[9]
Pseudomonas aeruginosaModest antimicrobial activity[9]

Antimicrobial Action Workflow

cluster_workflow Antimicrobial Action of Quinolin-4-yl Derivatives Compound Quinolin-4-yl Propanoate Derivative Membrane Bacterial Cell Membrane Penetration Compound->Membrane Target Intracellular Target (e.g., DNA Gyrase) Membrane->Target Inhibition Inhibition of DNA Supercoiling Target->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: Proposed antimicrobial mechanism for certain quinolin-4-yl derivatives.

Experimental Protocols

To facilitate further research and comparative studies, this section provides standardized protocols for key assays mentioned in this guide.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14][15][16][17] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Quinolin-2-yl propanoic acid and Quinolin-4-yl propanoic acid (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[15]

  • Compound Treatment: Treat the cells with various concentrations of the quinolin-yl propanoic acid isomers. Include a vehicle control (solvent only). Incubate for a specified period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[15]

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Read the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT Assay Workflow

cluster_mtt MTT Assay for Cytotoxicity Start Seed Cells in 96-well Plate Treat Treat with Quinoline Compounds Start->Treat MTT_add Add MTT Reagent Treat->MTT_add Incubate Incubate (2-4h) MTT_add->Incubate Solubilize Add Solubilization Solution Incubate->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Step-by-step workflow of the MTT cell viability assay.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[18][19][20][21][22]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Quinolin-2-yl propanoic acid and Quinolin-4-yl propanoic acid (stock solutions)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the quinoline compounds in MHB directly in the 96-well plates.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[19]

  • Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with 100 µL of the standardized bacterial suspension.[19] Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours under aerobic conditions.[19]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[19] This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Broth Microdilution Workflow

cluster_mic Broth Microdilution for MIC Determination Start Prepare Serial Dilutions of Compounds Inoculate Inoculate Microtiter Plate Start->Inoculate Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Inoculate Incubate Incubate (16-20h) Inoculate->Incubate Determine Determine MIC Incubate->Determine

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The positional isomerism of the propanoic acid group on the quinoline scaffold significantly influences the biological activity profile. While direct comparative data for quinolin-2-yl propanoic acid and quinolin-4-yl propanoic acid are sparse, evidence from related carboxylic acid derivatives suggests distinct patterns of anticancer and antimicrobial activities. Quinoline-2-carboxylic acid appears to have a broader spectrum of anticancer activity against the cell lines tested, while derivatives of quinolin-4-yl propanoic acid have shown potent and specific antimicrobial effects.

Future research should focus on the direct, side-by-side comparison of these two isomers across a wide range of biological assays to fully elucidate their therapeutic potential. Mechanistic studies are also crucial to understand the molecular basis for their differential activities. The synthesis and evaluation of a broader library of derivatives of both isomers will further refine the structure-activity relationships and guide the development of more potent and selective drug candidates. The experimental protocols provided herein offer a standardized framework for such future investigations, ensuring the generation of robust and comparable data.

References

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